2,4-Dibromo-3-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNQOBJVBTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Bromination of 3-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the regioselective bromination of 3-fluoroaniline. This critical reaction is a cornerstone in the synthesis of a wide array of pharmaceutical intermediates and other valuable organic compounds. This document outlines the key factors governing the regioselectivity of this reaction, presents detailed experimental protocols for various bromination strategies, and offers a comparative analysis of the outcomes.
Core Principles: Understanding Regioselectivity
The regioselectivity of the electrophilic bromination of 3-fluoroaniline is primarily governed by the directing effects of the two substituents on the aromatic ring: the amino group (-NH₂) and the fluorine atom (-F).
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its strong electron-donating effect, through resonance, significantly increases the electron density at the positions ortho (C2 and C6) and para (C4) to it, making these sites highly susceptible to electrophilic attack.
-
Fluorine Atom (-F): Fluorine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), making it an ortho, para-director. The inductive effect of fluorine is generally stronger than its resonance effect, leading to overall deactivation but still directing incoming electrophiles to the ortho and para positions.
The interplay of these directing effects determines the final product distribution. The strongly activating amino group is the dominant directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The fluorine atom at the meta position further influences the relative reactivity of these sites.
Strategic Approaches to Regiocontrolled Bromination
Direct bromination of 3-fluoroaniline can be challenging due to the high reactivity of the aniline ring, which often leads to the formation of polybrominated products. To achieve selective monobromination, two primary strategies are employed: direct bromination under controlled conditions and bromination of a protected aniline derivative.
Direct Bromination of 3-Fluoroaniline
Achieving regioselective monobromination of unprotected 3-fluoroaniline requires careful selection of the brominating agent and reaction conditions to temper the high reactivity of the substrate.
A notable method for achieving high regioselectivity is the use of copper(II) bromide (CuBr₂) as the brominating agent. This method has been shown to favor the formation of a single isomer in high yield.
Bromination of N-Acetyl-3-fluoroaniline
A common and effective strategy to control the reactivity of the aniline ring is to protect the amino group, typically through acetylation to form an amide. The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than the free amino group. This moderation of reactivity allows for more controlled bromination, often leading to a higher yield of the desired monobrominated product and minimizing the formation of polybrominated byproducts. Following bromination, the acetyl group can be readily removed by hydrolysis to regenerate the amino group.
Quantitative Data Summary
The following table summarizes the quantitative data for the regioselective bromination of 3-fluoroaniline under different experimental conditions, providing a clear comparison of the various methodologies.
| Starting Material | Brominating Agent | Solvent | Catalyst | Product(s) | Yield (%) | Purity (%) | Reference |
| 3-Fluoroaniline | CuBr₂ | Tetrahydrofuran (THF) | - | 4-Bromo-3-fluoroaniline | 90 | 99 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the regioselective bromination of 3-fluoroaniline.
Regioselective Bromination of 3-Fluoroaniline using Copper(II) Bromide
This protocol is adapted from a patented procedure demonstrating high regioselectivity.[1]
Materials:
-
3-Fluoroaniline
-
Copper(II) Bromide (CuBr₂)
-
Tetrahydrofuran (THF)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-fluoroaniline (0.1 mole) in tetrahydrofuran (THF).
-
Add copper(II) bromide (CuBr₂) to the solution with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction, remove the THF under reduced pressure.
-
Add ethyl acetate and water to the residue.
-
Adjust the pH of the aqueous layer to 7 with a saturated sodium carbonate solution.
-
Separate the organic layer, and wash it twice with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 4-bromo-3-fluoroaniline.
General Procedure for Acetylation of 3-Fluoroaniline
Materials:
-
3-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional)
-
Ice-water
Procedure:
-
Dissolve 3-fluoroaniline in glacial acetic acid (if necessary).
-
Slowly add acetic anhydride to the solution with stirring.
-
After the initial exothermic reaction subsides, gently warm the mixture to ensure complete reaction.
-
Pour the warm mixture into ice-water to precipitate the N-acetyl-3-fluoroaniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
General Procedure for Bromination of N-Acetyl-3-fluoroaniline
Materials:
-
N-Acetyl-3-fluoroaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sodium bisulfite solution (for quenching Br₂)
-
Water
Procedure:
-
Dissolve N-acetyl-3-fluoroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide portion-wise, maintaining a low temperature.
-
Allow the mixture to stir at room temperature for a specified period, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude bromo-N-acetyl-3-fluoroaniline.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution if bromine was used.
-
Dry the product.
General Procedure for Hydrolysis of Bromo-N-acetyl-3-fluoroaniline
Materials:
-
Bromo-N-acetyl-3-fluoroaniline
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Suspend the crude bromo-N-acetyl-3-fluoroaniline in ethanol.
-
Add concentrated hydrochloric acid and reflux the mixture until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the bromo-3-fluoroaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key decision-making processes and experimental workflows in the regioselective bromination of 3-fluoroaniline.
Caption: Decision pathway for the regioselective bromination of 3-fluoroaniline.
Caption: Comparative experimental workflows for brominating 3-fluoroaniline.
Conclusion
The regioselective bromination of 3-fluoroaniline is a nuanced process that requires careful consideration of the substrate's reactivity and the desired isomeric product. Direct bromination with reagents like CuBr₂ offers a highly efficient and selective route to 4-bromo-3-fluoroaniline. Alternatively, the protection of the amino group via acetylation provides a robust method to control the reaction and achieve high yields of monobrominated products. The choice of strategy will depend on the specific requirements of the synthesis, including desired purity, yield, and the scalability of the process. Further research into the direct bromination with other reagents and a wider range of solvents would be beneficial to expand the synthetic toolbox for this important transformation.
References
physical and chemical properties of 2,4-dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dibromo-3-fluoroaniline (CAS No. 1253889-53-0), a halogenated aniline derivative of significant interest in medicinal chemistry and organic synthesis.
Core Properties and Data
This compound is a polysubstituted aromatic compound. The presence of bromine and fluorine atoms, combined with an amine group, confers a unique reactivity profile, making it a valuable building block for complex molecular architectures.
While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known properties.[1][2][3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1253889-53-0 | [1][2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1] |
| Molecular Weight | 268.91 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥96-98% (Commercially available) | [1][3] |
| Boiling Point | 263.5 ± 35.0 °C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
| InChI | 1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | [1] |
| InChI Key | VMXNQOBJVBTOKD-UHFFFAOYSA-N | [1] |
Note: Some data, such as the boiling point, are predicted values from chemical suppliers and should be treated as estimates.
Chemical Reactivity and Profile
The chemical behavior of this compound is dictated by its three functional groups: the aniline amine (-NH₂), the two bromine atoms (-Br), and the fluorine atom (-F).
-
Aniline Moiety : The amino group is a versatile functional handle. It is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.[4][5] Diazotization would convert the amine to a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
-
Bromine Atoms : The two bromine atoms are key sites for carbon-carbon and carbon-heteroatom bond formation. They can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6] This makes the molecule a valuable scaffold for building more complex structures.
-
Fluorine Atom : The highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring.[6] It acts as an electron-withdrawing group via induction, which can affect the acidity of the amine group and the regioselectivity of further electrophilic aromatic substitution reactions. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[7]
Synthesis Pathway
A common and logical synthetic route to this compound is the reduction of its corresponding nitroaromatic precursor, 1,2-dibromo-3-fluoro-4-nitrobenzene. This transformation is a standard procedure in organic synthesis.
The diagram below illustrates the proposed two-step synthesis starting from 3-fluoroaniline.
Experimental Protocols
While a specific protocol for this compound is not published, a general procedure for the reduction of a related halogenated nitrobenzene is provided below as a representative example.[8] This can be adapted by researchers.
Objective: To synthesize this compound from 1,2-dibromo-3-fluoro-4-nitrobenzene.
Materials:
-
1,2-dibromo-3-fluoro-4-nitrobenzene (1.0 eq)
-
Iron powder (Fe) (3.0-5.0 eq) or Tin(II) chloride (SnCl₂) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 1,2-dibromo-3-fluoro-4-nitrobenzene, in a suitable solvent such as ethanol.
-
Addition of Reducing Agent: Add the reducing agent (e.g., iron powder) to the suspension.
-
Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is often exothermic and may require initial cooling in an ice bath before being heated to reflux.
-
Reaction: Heat the mixture at reflux for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Applications in Drug Development and Research
Halogenated anilines are crucial building blocks in the pharmaceutical industry.[9][10] The incorporation of fluorine, in particular, is a key strategy in modern drug design.[11]
-
Modulation of Physicochemical Properties : Fluorine can increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[7] It also modulates lipophilicity (logP) and acidity (pKa), which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][12]
-
Enhanced Binding Affinity : The polarity of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency and selectivity of a drug.
-
Versatile Synthetic Intermediate : As a scaffold, this compound offers multiple points for diversification. The bromine atoms can be used in cross-coupling reactions to explore different chemical spaces, while the aniline group can be functionalized to form amides, sulfonamides, or other key pharmacophoric groups. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening.
References
- 1. This compound | 1253889-53-0 [sigmaaldrich.com]
- 2. This compound | 1253889-53-0 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 3-fluoroaniline. It delves into the core principles governing the regioselectivity of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the synthesis and functionalization of this important building block.
Introduction: The Reactivity of 3-Fluoroaniline
3-Fluoroaniline is a versatile aromatic amine whose reactivity in electrophilic aromatic substitution is governed by the interplay of two powerful directing groups: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, ortho-, para-directing fluorine atom (-F). The amino group, through its +M (mesomeric) effect, significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Conversely, the fluorine atom exerts a -I (inductive) effect, withdrawing electron density and deactivating the ring. However, its +M effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.
The positions ortho and para to the amino group (positions 2, 4, and 6) are strongly activated, while the positions ortho and para to the fluorine atom (positions 2 and 4) are also directed. The combination of these effects leads to a complex regiochemical outcome, which can be strategically controlled by modifying the reaction conditions and the nature of the electrophile.
Nitration of 3-Fluoroaniline
Direct nitration of 3-fluoroaniline with a mixture of nitric acid and sulfuric acid is often complicated by the oxidation of the highly activated ring and the formation of the anilinium ion, which acts as a meta-director, leading to a mixture of products. A common and effective strategy to control the regioselectivity of nitration is to protect the amino group as an acetanilide. The resulting N-(3-fluorophenyl)acetamide is less activated, preventing oxidation and directing the incoming nitro group primarily to the para position relative to the activating acetamido group.
Regioselectivity and Isomer Distribution
The nitration of 3-fluoroacetanilide has been studied with various nitrating agents, revealing a strong dependence of the isomer distribution on the reaction conditions.
| Nitrating Agent | Ortho:Para Ratio (relative to -NHAc) | Reference |
| Nitric Acid / Sulfuric Acid | Favors para substitution | [1] |
| Acetyl Nitrate | >10 | [1] |
| Nitronium Tetrafluoroborate | >10 | [1] |
Table 1: Isomer distribution in the nitration of 3-fluoroacetanilide.
The high ortho-selectivity with acetyl nitrate and nitronium tetrafluoroborate is attributed to a proposed SN2 displacement by the substituent's electrons on the nitrating species, leading to the formation of the most accessible σ-complex.[1] In contrast, the use of mixed acids favors para substitution, likely proceeding through the conjugate acid of the acetanilide.[1]
Experimental Protocol: Nitration of N-(3-fluorophenyl)acetamide
This protocol describes the nitration of N-(3-fluorophenyl)acetamide, followed by deprotection to yield the corresponding nitro-3-fluoroaniline.
Step 1: Acetylation of 3-Fluoroaniline
-
Dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.3 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated N-(3-fluorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(3-fluorophenyl)acetamide
-
In a three-necked flask, dissolve the dried N-(3-fluorophenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated nitrated acetanilide by vacuum filtration and wash thoroughly with cold water.
Step 3: Deprotection (Hydrolysis)
-
The nitrated acetanilide can be hydrolyzed to the corresponding nitro-3-fluoroaniline by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).
Reaction Mechanism
Halogenation of 3-Fluoroaniline
The high reactivity of the aniline ring often leads to polyhalogenation when using elemental halogens. To achieve monohalogenation with high regioselectivity, milder halogenating agents or specific catalytic systems are employed.
Regioselectivity and Product Distribution
The bromination of 3-fluoroaniline using copper(II) bromide in an ionic liquid has been shown to be a highly regioselective method, affording the para-bromo product in high yield.
| Halogenating System | Product(s) | Yield | Isomer Ratio (para:other) | Reference |
| CuBr₂ in [hmim]Br | 4-Bromo-3-fluoroaniline | 92% | High (minor isomers <2%) | [2] |
Table 2: Regioselectivity in the bromination of 3-fluoroaniline.
Experimental Protocol: Bromination of 3-Fluoroaniline
This protocol is adapted from a procedure for the regioselective bromination of anilines.[2]
-
In a reaction vessel, add 3-fluoroaniline (1 equivalent) to the ionic liquid 1-hexyl-3-methylimidazolium bromide ([hmim]Br).
-
Add copper(II) bromide (3 equivalents).
-
Stir the mixture at room temperature for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent after dilution with water.
Experimental Workflow
Sulfonation of 3-Fluoroaniline
The sulfonation of anilines typically yields the para-substituted product, known as a sulfanilic acid derivative. The reaction with fuming sulfuric acid is vigorous and leads to the formation of anilinium hydrogen sulfate, which upon heating rearranges to the aminobenzenesulfonic acid.
Expected Regioselectivity
Experimental Protocol: Sulfonation of Aniline (General Procedure)
This is a general procedure for the sulfonation of aniline, which can be adapted for 3-fluoroaniline.[3][4]
-
Carefully add aniline (1 equivalent) to concentrated sulfuric acid (excess) in a round-bottom flask, with cooling in an ice bath.
-
Heat the resulting anilinium hydrogen sulfate mixture in an oil bath at 180-190°C for 1-2 hours.
-
Allow the reaction mixture to cool.
-
Pour the mixture into cold water to precipitate the sulfanilic acid derivative.
-
Collect the product by vacuum filtration and wash with cold water.
Caution: The reaction between anilines and fuming sulfuric acid is highly exothermic and should be performed with extreme care in a fume hood.[5]
Logical Relationship of Sulfonation
Friedel-Crafts Reactions of 3-Fluoroaniline
Direct Friedel-Crafts alkylation or acylation of 3-fluoroaniline is generally not feasible. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.
To overcome this limitation, the amino group must be protected, typically as an acetanilide. The resulting N-(3-fluorophenyl)acetamide is moderately activated and can undergo Friedel-Crafts acylation, primarily at the para position.
Expected Regioselectivity
For the Friedel-Crafts acylation of N-(3-fluorophenyl)acetamide, the incoming acyl group is expected to be directed to the position para to the acetamido group (position 4) due to its strong activating and directing effect, coupled with the steric hindrance at the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
This is a general protocol for the Friedel-Crafts acylation of an activated aromatic compound.[6]
-
Suspend anhydrous aluminum chloride (a stoichiometric amount) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) to the suspension.
-
After the formation of the acylium ion complex, slowly add a solution of N-(3-fluorophenyl)acetamide (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for an additional period.
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization.
Signaling Pathway of Catalyst Deactivation
Conclusion
The electrophilic aromatic substitution of 3-fluoroaniline presents a rich area of study for synthetic chemists. The regiochemical outcome of these reactions is a delicate balance between the powerful activating and ortho-, para-directing amino group and the deactivating yet ortho-, para-directing fluorine atom. Strategic manipulation of reaction conditions, particularly through the protection of the amino group, allows for the selective synthesis of a wide array of functionalized 3-fluoroaniline derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 3-fluoroaniline as a versatile building block in the development of novel pharmaceuticals and other advanced materials.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. studypool.com [studypool.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. scribd.com [scribd.com]
The Strategic Placement of Functionality: A Technical Guide to the Role of Directing Groups in the Synthesis of Polysubstituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted anilines are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the aniline ring is paramount to tuning the biological activity and material properties of these molecules. This in-depth technical guide explores the pivotal role of directing groups in achieving regioselective synthesis of polysubstituted anilines, offering a comprehensive overview of key strategies, quantitative data, and detailed experimental protocols.
Introduction: The Challenge of Aniline Functionalization
The inherent reactivity of the amino group in aniline presents a significant challenge in electrophilic aromatic substitution. The strong activating and ortho, para-directing nature of the -NH₂ group often leads to a lack of regioselectivity and a propensity for over-reaction, such as polyhalogenation.[1] Furthermore, under strongly acidic conditions typical for reactions like nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group, resulting in a mixture of isomers that are often difficult to separate.[2]
To overcome these challenges, the use of directing groups has emerged as a powerful strategy. These groups temporarily modify the aniline's reactivity and sterically or electronically guide incoming electrophiles or organometallic reagents to a specific position on the aromatic ring. This guide will delve into the mechanisms and applications of various directing groups for achieving selective ortho, meta, and para functionalization of anilines.
Ortho-Functionalization: Harnessing Proximity Effects
Achieving substitution at the position adjacent to the amino group is often accomplished through the use of ortho-directing groups, which can operate through several mechanisms.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium cation, bringing the base into close proximity to the ortho C-H bond and facilitating its abstraction. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
Common DMGs for anilines include amides (e.g., pivaloyl amide) and carbamates. The pivaloyl group is particularly effective due to its steric bulk, which can also influence the conformation of the intermediate.
Caption: Workflow for Directed ortho-Metalation (DoM) of aniline.
Transition Metal-Catalyzed C-H Functionalization
In recent years, transition metal-catalyzed C-H activation has become a prominent strategy for ortho-functionalization. In these reactions, a directing group chelates to a metal catalyst (e.g., palladium, rhodium, ruthenium), forming a metallacyclic intermediate that positions the catalyst in close proximity to an ortho C-H bond, enabling its selective functionalization. The picolinamide group is a widely used bidentate directing group in this context.
Meta-Functionalization: Overcoming Innate Directing Effects
Directing substitution to the meta-position of anilines is a significant challenge due to the inherent ortho, para-directing nature of the amino group. However, several strategies have been developed to achieve this transformation.
Anilinium Ion Formation
As mentioned earlier, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and acts as a meta-director for electrophilic aromatic substitution. This approach is commonly exploited in the nitration of aniline, which yields a significant proportion of the meta-nitroaniline.
Caption: Pathway for meta-nitration of aniline via anilinium ion formation.
Ligand-Promoted meta-C-H Functionalization
More sophisticated methods involve the use of specialized ligands in transition metal catalysis that can direct functionalization to the meta-position. These approaches often rely on the formation of a large macrocyclic transition state that favors the more distant C-H bond. For example, palladium-catalyzed meta-C-H chlorination of anilines has been achieved using norbornene as a transient mediator and a pyridone-based ligand.[3]
Para-Functionalization: Leveraging Steric and Electronic Control
While the amino group naturally directs to both ortho and para positions, achieving high selectivity for the para-product often requires careful control of steric and electronic factors.
Protection and Steric Hindrance
Protecting the amino group with a bulky acyl group, such as an acetyl group, serves two purposes. Firstly, it moderates the activating effect of the amino group, preventing over-reaction.[1] Secondly, the steric bulk of the protecting group can hinder the approach of the electrophile to the ortho-positions, thereby favoring substitution at the less sterically encumbered para-position. This is a classic strategy for the selective monobromination of aniline.
Caption: Experimental workflow for the selective para-bromination of aniline.
Ligand-Controlled para-Selective C-H Functionalization
Recent advances have led to the development of catalytic systems that can achieve high para-selectivity in C-H functionalization reactions. For instance, a palladium catalyst with a specific S,O-ligand has been shown to promote the highly para-selective olefination of aniline derivatives.[4]
Quantitative Data on Directing Group Efficacy
The choice of directing group and reaction conditions significantly impacts the yield and regioselectivity of the synthesis of polysubstituted anilines. The following tables summarize quantitative data for various directing groups in different types of reactions.
Table 1: Regioselectivity in the Nitration of Aniline and Acetanilide
| Substrate | Reagents | ortho-Product Yield (%) | meta-Product Yield (%) | para-Product Yield (%) | Reference |
| Aniline | HNO₃, H₂SO₄ | ~2 | ~47 | ~51 | [2] |
| Acetanilide | HNO₃, H₂SO₄, then hydrolysis | Minor | Negligible | Major | [5] |
Table 2: Ortho-Acylation of Aniline Carbamates
| Aniline Carbamate Substituent | α-Oxocarboxylic Acid | Yield of ortho-Acylated Product (%) | Reference |
| H | Phenylglyoxylic acid | 72 | [6] |
| 4-Me | Phenylglyoxylic acid | 53 | [6] |
| 4-tBu | Phenylglyoxylic acid | 54 | [6] |
| 4-F | Phenylglyoxylic acid | 75 | [6] |
| 4-Cl | Phenylglyoxylic acid | 78 | [6] |
| 3-Me | Phenylglyoxylic acid | 65 | [6] |
Table 3: Meta-C-H Chlorination of Anilines with a Directing Group *
| Aniline Derivative Substituent | Yield of meta-Chloro Product (%) | Reference |
| 2-Me | 85 | [3] |
| 2-Et | 87 | [3] |
| 2-iPr | 81 | [3] |
| 2-OMe | 80 | [3] |
| 3-Me | 75 | [3] |
| 3-F | 72 | [3] |
| Reactions performed using a pyridine-based directing group, Pd(PhCN)₂Cl₂, a pyridone ligand, and a chlorinating agent. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering practical insights for laboratory implementation.
Protocol 1: Ortho-Lithiation of N-Pivaloylaniline
Objective: To synthesize an ortho-functionalized aniline derivative via directed ortho-metalation.
Materials:
-
N-Pivaloylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., dimethyl disulfide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of N-pivaloylaniline (1 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of n-BuLi in hexanes (2.2 equivalents) is added dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The chosen electrophile (e.g., dimethyl disulfide, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Meta-C-H Chlorination of an Aniline Derivative[3]
Objective: To achieve selective meta-chlorination of an aniline derivative using a palladium catalyst and a directing group.
Materials:
-
Aniline derivative with a removable directing group (e.g., a benzylic pyridine-based group) (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Pyridone ligand (e.g., L9 as described in the reference, 20 mol%)
-
Aryl chlorosulfate (e.g., 2,6-diisopropylphenyl chlorosulfate, 2 equivalents)
-
Norbornene derivative (e.g., NBE-CO₂Me, 1.5 equivalents)
-
Silver carbonate (Ag₂CO₃, 2 equivalents)
-
Toluene and Cyclohexane (as solvents)
Procedure:
-
To a reaction vial, add the aniline derivative, Pd(OAc)₂, the pyridone ligand, the aryl chlorosulfate, the norbornene derivative, and Ag₂CO₃.
-
Add toluene and cyclohexane under an inert atmosphere.
-
Seal the vial and heat the reaction mixture at 100-110 °C for 14 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite with dichloromethane as the eluent.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the meta-chlorinated product.
Protocol 3: Removal of the Picolinamide Directing Group[6][7]
Objective: To cleave the picolinamide directing group to unveil the free amine functionality.
Materials:
-
N-Boc-N-substituted picolinamide (starting material after C-H functionalization and Boc protection)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 10 mol%)
-
Ethanol (2 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-Boc-N-substituted picolinamide and Ni(cod)₂.
-
Add anhydrous toluene, followed by ethanol.
-
Heat the reaction mixture at 80 °C for 15 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the N-Boc protected amine.
Conclusion
The strategic use of directing groups is an indispensable tool for the regioselective synthesis of polysubstituted anilines. By modulating the electronic and steric properties of the aniline nitrogen, chemists can overcome the inherent reactivity challenges and achieve precise control over the substitution pattern. From the classical approach of protecting group-mediated para-selectivity to the sophisticated transition metal-catalyzed ortho- and meta-C-H functionalization, the methodologies outlined in this guide provide a powerful arsenal for accessing a diverse range of aniline derivatives. The quantitative data and detailed protocols presented herein serve as a valuable resource for researchers in the pharmaceutical, agrochemical, and materials science fields, enabling the rational design and efficient synthesis of novel functional molecules.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,4-Dibromo-3-fluoroaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 2,4-dibromo-3-fluoroaniline (CAS No. 1253889-53-0). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple points for functionalization and modulates the electronic properties of the aniline scaffold.
Commercial Availability
This compound is readily available from several chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in research-grade purities.
Key Suppliers Include:
The compound is generally sold in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and larger-scale development projects.
Core Properties and Specifications
The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 1253889-53-0 | [1][2][4] |
| Molecular Formula | C₆H₄Br₂FN | |
| Molecular Weight | 268.91 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | VMXNQOBJVBTOKD-UHFFFAOYSA-N | [3] |
| Storage Temperature | Refrigerator | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Codes | P261, P305, P338, P351 | [3] |
Applications in Drug Discovery and Organic Synthesis
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This compound serves as a versatile precursor for creating more complex molecular architectures. The bromine atoms are particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This makes the compound a valuable starting material for synthesizing biaryl structures, a common motif in many biologically active compounds, including kinase inhibitors.
Experimental Protocols
While specific protocols for this compound are proprietary to individual research labs, a general and representative procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methodologies for similar halogenated anilines and can be adapted for this compound with appropriate optimization.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.1 mmol, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.2 mmol, 2.2 equiv.)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the organic solvent (e.g., 5 mL of Toluene) and water (e.g., 1 mL) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 4. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
The Versatility of 2,4-Dibromo-3-fluoroaniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-3-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple avenues for chemical modification and the fine-tuning of physicochemical and pharmacological properties of bioactive molecules. This technical guide explores the potential applications of this compound in the design and synthesis of novel therapeutics, with a focus on its utility in the development of oxazolidinone antibiotics and kinase inhibitors. This document provides an in-depth analysis of its synthetic utility, structure-activity relationships, and detailed, albeit representative, experimental protocols.
Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery
Halogenated anilines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The incorporation of halogen atoms, such as fluorine and bromine, into an aniline framework profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
The fluorine atom, in particular, is a bioisostere of the hydrogen atom but possesses high electronegativity. Its introduction can enhance binding interactions, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[3] Bromine, on the other hand, is a larger and more polarizable halogen that can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4]
This compound presents a unique combination of these features, making it a highly attractive starting material for the synthesis of novel drug candidates. The presence of two bromine atoms offers opportunities for selective or sequential functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Potential Application I: Synthesis of Novel Oxazolidinone Antibiotics
The oxazolidinone class of antibiotics, which includes the FDA-approved drug linezolid and its analog torezolid, are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[5] A key structural feature of many oxazolidinones is a substituted N-aryl ring, which is essential for their antibacterial activity.[6] The synthesis of torezolid, for instance, utilizes 4-bromo-3-fluoroaniline as a key precursor, highlighting the importance of halogenated anilines in this therapeutic area.[7][8]
Rationale for using this compound
Given the established role of 4-bromo-3-fluoroaniline in the synthesis of torezolid, it is plausible to propose that this compound can be employed to synthesize novel oxazolidinone analogs. The additional bromine atom at the 2-position could offer several advantages:
-
Modulation of Antibacterial Activity: The electronic and steric properties of the second bromine atom could influence the binding of the oxazolidinone to its ribosomal target, potentially leading to enhanced potency or a modified spectrum of activity.[6][9]
-
Vector for Further Diversification: The second bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of various substituents to probe the SAR of the C-ring.[10][11]
-
Improved Pharmacokinetic Properties: The altered substitution pattern may affect the metabolic stability and overall pharmacokinetic profile of the resulting compounds.
Proposed Synthetic Workflow
A plausible synthetic route to novel oxazolidinone antibiotics from this compound is outlined below, based on established methodologies for oxazolidinone synthesis.[12][13]
Caption: Proposed synthetic workflow for novel oxazolidinone antibiotics.
Representative Experimental Protocol
The following is a generalized experimental protocol for the synthesis of an N-(2,4-dibromo-3-fluorophenyl) oxazolidinone intermediate. This protocol is adapted from established procedures for similar transformations and would require optimization for this specific substrate.
Step 1: Synthesis of (R)-1-((2,4-dibromo-3-fluorophenyl)amino)-3-(butyryloxy)propan-2-ol
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, (R)-glycidyl butyrate (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired amino alcohol.
Step 2: Cyclization to form the Oxazolidinone Ring
The amino alcohol from the previous step (1.0 eq) is dissolved in an aprotic solvent like dichloromethane. A carbamoylating agent such as carbonyldiimidazole (CDI) (1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the protected oxazolidinone.
Further steps would involve hydrolysis of the butyrate ester, activation of the resulting primary alcohol (e.g., mesylation), and subsequent nucleophilic substitution to introduce the desired C5 side chain.[12]
Potential Application II: Development of Novel Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy. A significant number of these inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), feature a 4-anilinoquinazoline or 4-anilinopyrimidine scaffold.[14][15] The substituted aniline moiety plays a crucial role in binding to the ATP-binding pocket of the kinase, and modifications to this ring are a key strategy for optimizing potency, selectivity, and overcoming drug resistance.[1][2]
Rationale for using this compound
The structural features of this compound make it an excellent candidate for incorporation into novel kinase inhibitors:
-
Hinge-Binding Motif: The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain.[3]
-
Probing Hydrophobic Pockets: The dibromo-fluorophenyl ring can occupy hydrophobic pockets within the ATP-binding site, and the specific substitution pattern can be tailored to achieve selectivity for different kinases.[16]
-
Overcoming Resistance: Novel substitution patterns on the aniline ring can help to overcome acquired resistance to existing kinase inhibitors, which often arises from mutations in the kinase domain.[17]
-
Synthetic Versatility: The bromine atoms can be utilized in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, enabling extensive SAR exploration.[10][11]
Proposed Synthetic Workflow for Anilinoquinazoline EGFR Inhibitors
A general synthetic strategy for the preparation of 4-(2,4-dibromo-3-fluoroanilino)quinazolines is depicted below.
Caption: Proposed synthetic workflow for anilinoquinazoline EGFR inhibitors.
Representative Experimental Protocol
The following is a generalized protocol for the final coupling step to synthesize a 4-(2,4-dibromo-3-fluoroanilino)quinazoline derivative.
Step 5: Synthesis of a 4-(2,4-dibromo-3-fluoroanilino)quinazoline
To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent like isopropanol or 2-ethoxyethanol, this compound (1.1 eq) is added. A catalytic amount of a strong acid, such as hydrochloric acid, may be added. The reaction mixture is heated to reflux for 4-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like diethyl ether, and dried to afford the desired 4-(2,4-dibromo-3-fluoroanilino)quinazoline product.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for compounds derived from this compound is not available, insights can be drawn from related classes of compounds.
Oxazolidinone Antibiotics
| Position of Modification on the Phenyl Ring | Expected Impact on Activity | Citation |
| 2-position (with Bromine) | May influence rotational freedom and interaction with the ribosomal binding pocket. | [6] |
| 3-position (with Fluorine) | Generally favorable for activity; enhances binding. | [6][9] |
| 4-position (with Bromine) | Can be a site for further functionalization to probe interactions with the ribosome. | [9] |
Anilinoquinazoline EGFR Inhibitors
| Position of Modification on the Aniline Ring | Expected Impact on Activity | Citation |
| 2-position (with Bromine) | Can provide steric hindrance that may enhance selectivity for certain kinases. | [1][2] |
| 3-position (with Fluorine) | Often tolerated and can improve physicochemical properties. | [2] |
| 4-position (with Bromine) | Can be a point of attachment for solubilizing groups or moieties that target specific features of the ATP-binding site. | [1][18] |
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique halogenation pattern provides a rich platform for the synthesis of novel bioactive molecules. Based on the well-established roles of structurally related anilines in drug discovery, there is a strong rationale for investigating this compound in the development of new oxazolidinone antibiotics and kinase inhibitors. The synthetic versatility afforded by the two bromine atoms opens up a vast chemical space for the generation of diverse compound libraries, which will be invaluable for elucidating detailed structure-activity relationships and identifying new drug candidates with improved therapeutic profiles. Further research into the synthetic applications and biological evaluation of derivatives of this compound is highly warranted.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-broMoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reactions with 2,4-dibromo-3-fluoroaniline
An Application Note and Protocol for the Regioselective Suzuki Coupling of 2,4-Dibromo-3-fluoroaniline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in the pharmaceutical and materials science industries for its mild conditions, tolerance of diverse functional groups, and the commercial availability of reagents.[3][4]
Fluorinated biaryl scaffolds are crucial in drug discovery, as the inclusion of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound is a valuable synthetic building block, featuring two reactive bromine sites that allow for sequential and regioselective functionalization. This application note provides a detailed protocol for the selective mono-arylation of this compound via the Suzuki-Miyaura coupling, with a focus on achieving high regioselectivity.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid to facilitate this step.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]
Regioselectivity Considerations
For dihalogenated substrates like this compound, the regioselectivity of the mono-arylation is a critical consideration. The oxidative addition of the palladium catalyst is influenced by both electronic and steric factors. In the case of this compound, the bromine atom at the C4 position is generally more reactive than the one at the C2 position. This preference is attributed to:
-
Steric Hindrance: The C2 position is flanked by both the amino and fluoro groups, creating significant steric hindrance that disfavors the approach of the bulky palladium catalyst.
-
Electronic Effects: The C4 position is para to the electron-donating amino group, which can increase the electron density at this position and facilitate oxidative addition.
Studies on analogous substrates, such as 2,4-dichloropyrimidines and 2,4-dibromopyridine, have shown a similar preference for coupling at the C4 position.[10][11] Therefore, under carefully controlled conditions, selective mono-arylation at the C4 position of this compound can be achieved with high efficiency.
Experimental Protocols
This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, 2-MeTHF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, stirring and heating equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Reaction Setup and Procedure
-
Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask. Purge the flask with the inert gas for an additional 5-10 minutes.
-
Heating: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[2]
-
Reaction Monitoring: Allow the reaction to stir vigorously for the specified time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-3-fluoroaniline product.[6]
Data Presentation
The following table summarizes representative conditions for the regioselective mono-arylation of this compound. Yields are illustrative and may vary depending on the specific boronic acid and precise reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | ~92 |
| 3 | 3-Pyridylboronic acid | CataCXium A Pd G3 (1.5) | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 16 | ~78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | ~88 |
| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 100 | 6 | ~80 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Applications of Reaction Products
The resulting 4-aryl-2-bromo-3-fluoroaniline derivatives are highly valuable intermediates in drug discovery and materials science. The remaining bromine at the C2 position and the aniline functional group provide orthogonal handles for further diversification. These scaffolds can be elaborated into a wide range of complex molecules, including:
-
Kinase Inhibitors: The aniline moiety is a common feature in molecules designed to interact with the hinge region of protein kinases.[12]
-
GPCR Ligands: The ability to introduce diverse aryl groups allows for the fine-tuning of interactions with G-protein coupled receptors.
-
Agrochemicals: The unique substitution pattern can be exploited to develop new herbicides and pesticides.
-
Organic Electronics: Fluorinated biaryl compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromo-3-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of substituted anilines from aryl halides and amines is a common application of this methodology.[4][5]
2,4-Dibromo-3-fluoroaniline is a valuable building block in medicinal chemistry and materials science. The presence of two bromine atoms at positions 2 and 4 offers the potential for selective mono- or di-amination, leading to a diverse array of functionalized aniline derivatives. The fluorine atom at position 3 can significantly influence the physicochemical properties of the final products, such as lipophilicity and metabolic stability.[3] This document provides a detailed protocol for the regioselective mono-amination of this compound at the more reactive C4 position, along with expected outcomes based on analogous reactions.
Key Experimental Considerations
Several factors are crucial for a successful Buchwald-Hartwig amination, including the choice of palladium precursor, ligand, base, and solvent.[6][7]
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species.[8][9]
-
Ligand: The choice of phosphine ligand is critical for catalytic activity and selectivity.[4] Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often effective.[4][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[4] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4][9]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[4][8]
Experimental Protocol: Mono-amination of this compound
This protocol describes a general procedure for the regioselective mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-bromo-5-fluoroaniline derivative.
Data Presentation
The following table summarizes the expected yields for the mono-amination of this compound with various amines, based on typical outcomes for similar Buchwald-Hartwig reactions.
| Amine Coupling Partner | Product | Expected Yield (%) |
| Aniline | 4-Anilino-2-bromo-5-fluoroaniline | 85-95 |
| Morpholine | 4-(2-Bromo-5-fluoro-4-morpholinoaniline) | 90-98 |
| n-Butylamine | N¹-Butyl-4-bromo-3-fluoro-1,2-benzenediamine | 80-90 |
| Benzylamine | N¹-Benzyl-4-bromo-3-fluoro-1,2-benzenediamine | 85-95 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene is flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dibromo-3-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at two distinct positions, offering a pathway to a diverse range of novel compounds.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. For a substrate such as this compound, the presence of two bromine atoms at the C2 and C4 positions allows for selective or sequential functionalization. The electronic and steric environment of the bromine atoms, influenced by the fluorine and aniline substituents, dictates the regioselectivity of these reactions. Generally, the C4 position is more sterically accessible and may be more reactive under certain conditions. However, the ortho-position to the activating amino group (C2) can also be reactive. Careful selection of the catalyst, ligand, base, and solvent system is crucial for controlling the regioselectivity and achieving high yields of the desired mono- or di-substituted products.
This guide covers three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Palladium-Catalyzed Cross-Coupling Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.
Regioselectivity
For this compound, mono-arylation is expected to be the predominant outcome when using a slight excess of the boronic acid. The regioselectivity between the C2 and C4 positions is influenced by the reaction conditions. Generally, oxidative addition of palladium is favored at the more electron-deficient and sterically accessible C-Br bond. In dihalogenated anilines, the C4 position is often more reactive. However, the use of specific ligands can influence the selectivity. For instance, bulky phosphine ligands may favor reaction at the less hindered C4 position.
Representative Protocol for Mono-Arylation
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle precatalyst like CataCXium A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF), potentially with water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 (5) | - | K₃PO₄ | 2-MeTHF | 100 | 2 | 97 | [1] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | [1] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 88 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
Regioselectivity
Similar to the Suzuki coupling, mono-amination is the likely outcome with controlled stoichiometry. The regioselectivity will depend on the catalyst system. Sterically hindered ligands are often employed in Buchwald-Hartwig reactions, which may favor reaction at the more accessible C4 position. The choice of base is also critical and can influence the reaction rate and selectivity.[3]
Representative Protocol for Mono-Amination
This is a general procedure and optimization of the ligand and base is often necessary.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2 - 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and the base (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Representative Data for Buchwald-Hartwig Amination of Bromoanilines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos | NaOt-Bu | Toluene | 100 | 16 | 91 | [5] |
| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [6] |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos | LiHMDS | Dioxane | 80 | 12 | 92 | [7] |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos | K₃PO₄ | Toluene | 100 | 20 | 88 | [8] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Regioselectivity
The reactivity order for Sonogashira coupling is generally I > Br > Cl.[9] With two bromine atoms, regioselectivity can be achieved by carefully controlling the reaction conditions. The C4 position is generally favored for mono-alkynylation due to reduced steric hindrance. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[8]
Representative Protocol for Mono-Alkynylation (Copper-Free)
This protocol is a starting point and may require optimization for different alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, DIPA, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF, MeCN)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol) and the anhydrous solvent (e.g., THF, 5 mL).
-
Add the base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Representative Data for Sonogashira Coupling of Bromoanilines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | DMF | 80 | 6 | 92 | [11] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 60 | 12 | 89 | [10] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | MeCN | 70 | 8 | 95 | [12] |
| 4 | Ethynylbenzene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [11] |
Optimization of Reaction Conditions
For challenging substrates or to improve yield and selectivity, a systematic optimization of reaction parameters is recommended.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful platform for the synthesis of a wide array of functionalized aniline derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can achieve high yields and control the regioselectivity of the C-C or C-N bond formation. The protocols and data presented in this document serve as a valuable starting point for the development of novel synthetic routes in drug discovery and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. scirp.org [scirp.org]
- 12. ajrconline.org [ajrconline.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-fluoroaniline is a halogenated aromatic amine with a unique substitution pattern that makes it an intriguing starting material for the synthesis of various heterocyclic compounds. The presence of two bromine atoms at positions amenable to diverse coupling and cyclization reactions, combined with the electronic influence of the fluorine atom, offers potential for the creation of novel molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to the established biological activities and physicochemical properties of fluorinated and brominated heterocycles.
This document aims to provide an overview of potential synthetic routes to key heterocyclic cores—quinolines, carbazoles, benzimidazoles, and phenothiazines—using this compound as a key building block. While specific experimental data for reactions commencing with this compound is not extensively available in the public domain, this document outlines established synthetic protocols for analogous compounds. These protocols can serve as a foundational guide for researchers to develop specific reaction conditions for this particular substrate.
I. Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles that form the core of many pharmaceuticals and natural products, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.
A. Proposed Synthetic Pathway: Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. Applying this to this compound would be expected to yield 6,8-dibromo-7-fluoroquinoline.
Diagram of Proposed Skraup Synthesis
Caption: Proposed Skraup synthesis of 6,8-dibromo-7-fluoroquinoline.
B. General Experimental Protocol (Adapted from Skraup Synthesis)
Materials:
-
Aniline derivative (e.g., this compound)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of the aniline derivative and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before heating to maintain control.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolate the product by filtration or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Note: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions. The use of ferrous sulfate can help to control the reaction rate.
II. Synthesis of Carbazoles
Carbazole derivatives are known for their wide range of biological activities, including anticancer, antioxidant, and neuroprotective properties.
A. Proposed Synthetic Pathway: Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis involves the formation of a 1,2,3-benzotriazole from a 2-aminodiphenylamine derivative, followed by thermal or photochemical decomposition to yield a carbazole through the extrusion of nitrogen gas. To apply this to this compound, it would first need to be converted to the corresponding N-aryl derivative.
Diagram of Proposed Graebe-Ullmann Synthesis
Caption: Proposed multi-step synthesis of a dibromo-fluoro-carbazole.
B. General Experimental Protocol (Adapted from Graebe-Ullmann Reaction)
Step 1: N-Arylation (e.g., Buchwald-Hartwig Amination)
-
Combine this compound, an aryl halide (e.g., 2-bromoaniline), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Work up the reaction and purify the resulting N-(2,4-dibromo-3-fluorophenyl)-2-aminobenzene.
Step 2: Diazotization and Cyclization
-
Dissolve the N-arylated aniline in a suitable solvent (e.g., acetic acid or ethanol).
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction at low temperature for a short period to form the benzotriazole intermediate.
Step 3: Decomposition to Carbazole
-
Heat the solution containing the benzotriazole intermediate. The decomposition is often carried out by refluxing in a high-boiling solvent or by pyrolysis.
-
The evolution of nitrogen gas indicates the formation of the carbazole.
-
After the reaction is complete, cool the mixture and isolate the crude carbazole.
-
Purify the product by column chromatography or recrystallization.
III. Synthesis of Benzimidazoles
Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
A. Proposed Synthetic Pathway
A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize a benzimidazole from this compound, one of the bromo substituents would likely need to be converted to an amino group to form a diamine, or a cyclization involving one of the bromine atoms could be envisioned. A plausible route involves the reaction with an orthoformate followed by intramolecular cyclization.
Diagram of Proposed Benzimidazole Synthesis
Caption: Proposed synthesis of a bromo-fluoro-benzimidazole derivative.
B. General Experimental Protocol
-
React this compound with an excess of triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to drive the formation of the formimidate intermediate.
-
After formation of the intermediate, introduce a palladium catalyst and a suitable ligand to promote intramolecular C-N bond formation via cyclization.
-
The reaction would likely require a base to neutralize the acid formed during the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting bromo-fluoro-benzimidazole by column chromatography.
IV. Synthesis of Phenothiazines
Phenothiazines are a class of heterocyclic compounds known for their antipsychotic and other neurological activities. Their synthesis often involves the cyclization of a diarylamine with sulfur.
A. Proposed Synthetic Pathway: Ullmann Condensation and Thionation
A potential route to a dibromo-fluoro-phenothiazine would involve an initial Ullmann condensation between this compound and a suitable thiophenol derivative, followed by an intramolecular cyclization.
Diagram of Proposed Phenothiazine Synthesis
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 2,4-dibromo-3-fluoroaniline, a poly-substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents and an amino group on the aromatic ring presents opportunities for selective functionalization and requires careful optimization of reaction conditions.
Regioselectivity Considerations
In the Sonogashira coupling of dihalogenated aromatic compounds where the halogens are identical, the reaction typically occurs at the more electrophilic position. In the case of this compound, the regioselectivity of the mono-alkynylation will be influenced by the electronic effects of the aniline and fluorine substituents. The amino group is an electron-donating, activating group, while the fluorine atom is an electron-withdrawing, deactivating group. The interplay of these effects, along with steric hindrance, will determine which of the two bromine atoms is more susceptible to oxidative addition to the palladium catalyst. While a definitive prediction without experimental data for this specific substrate is challenging, it is anticipated that the bromine at the 4-position, being para to the activating amino group and ortho to the deactivating fluoro group, may be more reactive.
Experimental Protocols
The following protocols are designed to serve as a starting point for the Sonogashira coupling of this compound. Optimization of the reaction parameters may be necessary to achieve the desired outcome, be it selective mono-alkynylation or di-alkynylation.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims to achieve the selective coupling of one alkyne molecule to the this compound substrate.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base (2-3 equivalents) and the terminal alkyne (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion (or when maximum conversion of the starting material is observed), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the synthesis of 2,4-dialkynyl-3-fluoroaniline.
Procedure:
-
Follow the same initial setup as in Protocol 1.
-
Use a higher loading of the terminal alkyne (≥ 2.2 equivalents).
-
The reaction may require higher temperatures (e.g., 80-100 °C) and longer reaction times to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for Sonogashira couplings of analogous substituted bromoanilines and dibromoarenes. These data can serve as a guide for optimizing the reaction with this compound.
Table 1: Typical Conditions for Mono-Sonogashira Coupling of Substituted Bromoanilines
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 4-Bromoaniline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 92 |
| 3 | 2,4-Dibromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 80 | 16 | 78 (mono) |
| 4 | 1,3-Dibromo-5-fluorobenzene | TMS-acetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | Dioxane | 90 | 24 | 88 (mono) |
Table 2: Typical Conditions for Di-Sonogashira Coupling of Dibromoarenes
| Entry | Aryl Dibromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 24 | 95 |
| 2 | 1,3-Dibromobenzene | 1-Heptyne | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | DIPA | DMF | 100 | 18 | 89 |
| 3 | 2,5-Dibromopyridine | Cyclopropylacetylene | Pd(OAc)₂/XPhos (3) | CuI (6) | K₂CO₃ | Toluene | 110 | 36 | 82 |
| 4 | 2,4-Dibromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Dioxane | 90 | 24 | 75 |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
The general workflow for a Sonogashira coupling experiment is outlined below.
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides a versatile route to novel substituted anilines that can serve as valuable intermediates in drug discovery and materials science. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, selective mono- or di-alkynylation can potentially be achieved. The protocols and data presented herein offer a solid foundation for researchers to explore and optimize this powerful transformation for their specific synthetic goals. It is recommended to perform small-scale test reactions to determine the optimal conditions and regioselectivity for the desired product.
References
Application Notes and Protocols: 2,4-Dibromo-3-fluoroaniline in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature and patent searches did not yield specific examples of commercially significant agrochemicals directly synthesized from 2,4-dibromo-3-fluoroaniline. The following application notes and protocols are based on the well-documented use of structurally similar bromo- and fluoroaniline derivatives in agrochemical synthesis. These examples serve as a guide to the potential applications and synthetic methodologies that could be adapted for this compound.
Introduction: The Role of Halogenated Anilines in Agrochemicals
Halogenated anilines are critical building blocks in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The presence and specific placement of halogen atoms (fluorine, chlorine, bromine) on the aniline ring can significantly influence the biological activity, metabolic stability, and selectivity of the final active ingredient. Fluorine, in particular, is known to enhance binding affinity to target enzymes and increase lipophilicity, which can improve transport within the target organism.
While direct applications of this compound are not prominently documented, its structure suggests its potential as a precursor for active ingredients where a di-brominated and fluorinated phenyl moiety is desired. Its chemical reactivity would be analogous to other substituted anilines, allowing for a variety of synthetic transformations.
Potential Applications in Insecticide Synthesis: Analogy to Diamide Insecticides
A major class of modern insecticides, the diamides, often incorporate halogenated aniline derivatives. These compounds, such as chlorantraniliprole, are potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target insect.[1]
While chlorantraniliprole itself does not use this compound, the synthesis of novel diamide insecticides has explored a variety of substituted anilines to modulate the insecticidal spectrum and potency. A hypothetical application of this compound could be in the synthesis of a novel diamide insecticide.
Experimental Protocol: Hypothetical Synthesis of a Diamide Insecticide
This protocol is adapted from the general synthesis of anthranilic diamide insecticides.
Step 1: Synthesis of the Anthranilic Acid Intermediate
A plausible synthetic route would involve the reaction of this compound with a suitable carboxylic acid derivative to form an amide bond, followed by subsequent reactions to build the core structure of the diamide insecticide.
Materials:
-
This compound
-
2-(3-chloro-2-pyridinyl)-5-methyl-1,3-oxazole-4-carboxylic acid
-
Methanesulfonyl chloride
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Methylamine solution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-chloro-2-pyridinyl)-5-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (2.5 eq) to the stirred solution.
-
In a separate flask, prepare a solution of methanesulfonyl chloride (1.2 eq) in anhydrous acetonitrile.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoxazinone intermediate.
-
Dissolve the crude intermediate in a suitable solvent and react with an aqueous solution of methylamine to yield the final diamide product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Amide Formation | This compound | Diamide Insecticide | 75-85 | >95 (after purification) |
Logical Workflow for Diamide Insecticide Synthesis
Caption: Hypothetical synthesis of a diamide insecticide.
Potential Applications in Herbicide Synthesis
Fluoroanilines are common intermediates in the synthesis of herbicides. For example, derivatives of 2-picolinic acid have been developed as auxin herbicides.[2] The introduction of a dibromo-fluoroaniline moiety could lead to new herbicides with altered selectivity and efficacy.
Experimental Protocol: Hypothetical Synthesis of a Picolinic Acid Herbicide
This protocol is based on the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[2]
Step 1: Synthesis of a Substituted Pyrazole
-
React this compound with a suitable diketone to form a pyrazole ring through condensation.
Step 2: Coupling to the Picolinic Acid Core
-
The resulting pyrazole can then be coupled with a dihalogenated picolinic acid derivative via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Acetylacetone
-
4-amino-3,6-dichloro-5-fluoro-2-picolinic acid
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the pyrazole derived from this compound (1.0 eq), 4-amino-3,6-dichloro-5-fluoro-2-picolinic acid (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture at 100-120°C for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Coupling Reaction | Substituted Pyrazole | Picolinic Acid Herbicide | 60-70 | >96 (after purification) |
Logical Workflow for Picolinic Acid Herbicide Synthesis
Caption: Hypothetical synthesis of a picolinic acid herbicide.
Signaling Pathways and Mode of Action
The mode of action of a hypothetical agrochemical derived from this compound would depend on the overall structure of the final molecule.
-
Diamide Insecticides: As mentioned, these compounds target the insect ryanodine receptor, leading to muscle dysfunction.[1]
-
Auxin Herbicides: Picolinic acid derivatives mimic the plant hormone auxin, causing uncontrolled growth and ultimately death of susceptible plants.[2]
Signaling Pathway of Diamide Insecticides
Caption: Mode of action of diamide insecticides.
Conclusion
While this compound is not a widely cited precursor in the agrochemical industry at present, its structural features are analogous to those of intermediates used in the synthesis of highly effective pesticides. The protocols and workflows presented here for analogous compounds provide a foundational understanding for researchers and scientists interested in exploring the potential of this compound in the development of novel agrochemicals. Further research into the synthesis and biological activity of derivatives of this compound could lead to the discovery of new active ingredients for crop protection.
References
- 1. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromo-3-fluoroaniline with Organoboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4-dibromo-3-fluoroaniline with various organoboronic acids. Fluorinated biaryl amines are crucial structural motifs in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[2][3] The this compound scaffold offers a versatile platform for synthesizing complex molecules through selective functionalization. The significant difference in reactivity between the two bromine atoms allows for controlled, site-selective mono-arylation, leaving a second bromine handle for subsequent diversification. These protocols are designed to be a robust starting point for researchers in organic synthesis and drug discovery.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reaction proceeds via a palladium-based catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, a carbon-bromine bond) of the this compound, forming a Pd(II) intermediate. This step is typically the rate-determining step, and its efficiency is dependent on the C-X bond strength (C-I > C-Br > C-Cl >> C-F).[6][7]
-
Transmetalation: In the presence of a base, the organic group from the organoboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[5][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Site Selectivity with this compound
For dihalogenated substrates, selective cross-coupling can often be achieved by exploiting the differential reactivity of the carbon-halogen bonds.[9] In this compound, the C-F bond is largely unreactive under typical Suzuki-Miyaura conditions.[6] The two C-Br bonds, however, exhibit different reactivity due to their electronic and steric environments.
-
C4-Br Bond: This position is para to the electron-donating amino group and is less sterically hindered. It is generally more susceptible to oxidative addition.
-
C2-Br Bond: This position is ortho to both the amino and fluoro groups, making it more sterically encumbered.
Consequently, by carefully controlling reaction conditions (e.g., temperature, reaction time, catalyst choice), selective mono-arylation at the C4 position can be achieved with high yields, preserving the C2-Br bond for subsequent chemical transformations.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative, non-optimized results for the selective mono-coupling reaction at the C4 position between this compound and various arylboronic acids.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product (4-Aryl-2-bromo-3-fluoroaniline) | Yield (%)¹ |
| 1 | Phenylboronic acid | 2-Bromo-3-fluoro-[1,1'-biphenyl]-4-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine | 91 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-3-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | 78 |
| 4 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-2-bromo-3-fluoroaniline | 72 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-bromo-3-fluoroaniline | 81 |
¹ Yields are for isolated, purified products and are representative. Actual yields may vary based on specific reaction conditions and scale.
Detailed Experimental Protocols
This section provides a general protocol for the selective Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Protocol: Synthesis of 2-Bromo-3-fluoro-[1,1'-biphenyl]-4-amine (Table 1, Entry 1)
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (XPhos).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete (consumption of the starting aniline), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-3-fluoro-[1,1'-biphenyl]-4-amine.
Applications in Drug Discovery: Scaffolds for Kinase Inhibitors
The synthesized 4-aryl-2-bromo-3-fluoroaniline derivatives are valuable building blocks in drug discovery. The biaryl amine motif is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and immunology.[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases.
For example, many kinase inhibitors target the ATP-binding pocket of the enzyme. The biaryl structure can form key hydrogen bonds and hydrophobic interactions within this pocket. The fluorine atom can enhance binding affinity and improve metabolic stability, while the remaining bromine atom at the C2 position allows for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.[2]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Amino Group in 2,4-Dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 2,4-dibromo-3-fluoroaniline. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to functionalize its amino group opens up a wide range of possibilities for the synthesis of novel molecules with potential biological activity or unique material properties. The following sections detail procedures for acylation, alkylation, arylation, diazotization, and sulfonylation of the amino group.
N-Acylation
N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This transformation is useful for protecting the amino group, modifying the electronic properties of the molecule, and is a common step in the synthesis of more complex structures.
Experimental Protocol: Synthesis of N-(2,4-dibromo-3-fluorophenyl)acetamide
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Reactant | Acylating Agent | Solvent | Base | Typical Yield Range |
| Substituted Anilines | Acetic Anhydride | Pyridine or DCM | Pyridine | 80-95% |
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
N-Alkylation
N-alkylation introduces an alkyl group to the amino functionality. This reaction is fundamental in the synthesis of secondary and tertiary amines, which are prevalent in many pharmaceutical compounds.
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
This protocol outlines a general method for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
Specific yields for the N-alkylation of this compound are not readily found. The following table provides expected yields based on similar reactions with other anilines.
| Reactant | Alkylating Agent | Base | Solvent | Typical Yield Range |
| Substituted Anilines | Alkyl Halide | K₂CO₃ / NaH | DMF / Acetonitrile | 50-80% |
Diagram of N-Alkylation Signaling Pathway:
Caption: Simplified reaction pathway for N-alkylation.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl anilines.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating block
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 eq) to a Schlenk tube.
-
Add anhydrous, degassed solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data:
Yields for Buchwald-Hartwig reactions are generally good to excellent, depending on the specific substrates and conditions.
| Amine | Aryl Halide | Catalyst/Ligand | Base | Typical Yield Range |
| Substituted Anilines | Aryl Bromides/Iodides | Pd(0)/Phosphine | NaOt-Bu / Cs₂CO₃ | 70-95% |
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Diazotization and Sandmeyer Reaction
Diazotization of this compound converts the amino group into a diazonium salt, which is an excellent leaving group (N₂). This intermediate can then be substituted by a variety of nucleophiles in a Sandmeyer reaction to introduce functionalities like halogens, cyano, or hydroxyl groups.[2][3][4][5]
Experimental Protocol: General Procedure for Sandmeyer Reaction
This protocol describes the conversion of this compound to a 1-substituted-2,4-dibromo-3-fluorobenzene.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether, DCM)
-
Beaker
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Diazotization:
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (1.2 eq) in the corresponding acid (e.g., CuCl in HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product, typically by distillation or chromatography.
-
Quantitative Data:
Yields for Sandmeyer reactions can vary depending on the substrate and the nucleophile used.
| Starting Aniline | Reagents | Product | Typical Yield Range |
| Substituted Anilines | 1. NaNO₂, HCl2. CuCl | Aryl Chloride | 60-80%[3] |
| Substituted Anilines | 1. NaNO₂, HBr2. CuBr | Aryl Bromide | 60-80%[3] |
| Substituted Anilines | 1. NaNO₂, H₂SO₄2. CuCN | Aryl Cyanide | 50-70%[3] |
Diagram of Diazotization and Sandmeyer Reaction Logical Relationship:
Caption: Logical steps in the Sandmeyer reaction of an aniline.
N-Sulfonylation
N-sulfonylation of this compound with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide. Sulfonamides are an important class of compounds with a wide range of biological activities.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol provides a general method for the synthesis of N-(2,4-dibromo-3-fluorophenyl)sulfonamides.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Quantitative Data:
The sulfonylation of anilines generally proceeds with good to excellent yields.
| Reactant | Sulfonylating Agent | Base | Solvent | Typical Yield Range |
| Substituted Anilines | Sulfonyl Chloride | Pyridine / Et₃N | DCM | 85-98% |
Diagram of N-Sulfonylation Experimental Workflow:
Caption: Experimental workflow for the N-sulfonylation of anilines.
References
Application Notes and Protocols for the Use of Halogenated Anilines as Scaffolds in Drug Discovery
Introduction
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into aniline scaffolds is a well-established and powerful strategy in modern drug discovery. These modifications can profoundly influence a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, binding affinity, and overall bioavailability. While specific data on the direct use of 2,4-dibromo-3-fluoroaniline as a central scaffold in marketed drugs or late-stage clinical candidates is limited in publicly available literature, its structural motifs are present in various bioactive compounds. This document provides detailed application notes and protocols for closely related and structurally analogous halogenated aniline scaffolds, offering insights into their potential applications and methodologies for their use in drug discovery research. We will focus on examples derived from chloro-fluoroanilines and fluoroanilines to illustrate the principles that would apply to a scaffold like this compound.
I. Application Notes: Halogenated Anilines in Kinase Inhibition
Halogenated anilines are frequently employed as key building blocks in the synthesis of small molecule kinase inhibitors for oncology and other therapeutic areas. The halogen substitutions can provide crucial interactions within the ATP-binding pocket of kinases and modulate the overall pharmacokinetic profile of the inhibitor.
1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
A prominent example of a halogenated aniline scaffold in a successful anticancer drug is the use of 3-chloro-4-fluoroaniline in the synthesis of Gefitinib.[1] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often mutated and overexpressed in non-small cell lung cancer (NSCLC).[1] The 3-chloro-4-fluoroaniline moiety in Gefitinib is crucial for its high affinity and selectivity for the EGFR active site.
2. c-Jun N-terminal Kinase (JNK) Inhibitors:
Derivatives of 3-fluoroaniline have been explored as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and neurodegenerative disorders. The fluorine atom can enhance potency and selectivity. Structure-activity relationship (SAR) studies on piperazine amides have shown that small substituents like fluorine on the aniline ring are well-tolerated and can contribute to potent inhibition of JNK1 and JNK3.[2]
Data Presentation: Representative Bioactivity of Halogenated Aniline Derivatives
The following table summarizes the in vitro activity of representative compounds based on halogenated aniline scaffolds against their respective kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Cell-Based Assay | Reference |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 0.033 | Proliferation of NSCLC cells | [1] |
| JNK Inhibitor 4g | 3-Fluoroaniline | JNK3 | 0.03 | JNK cell-based assay | [2] |
| JNK Inhibitor 4k | 3-Fluoroaniline | JNK3 | 0.02 | JNK cell-based assay | [2] |
| JNK Inhibitor 4l | 3-Fluoroaniline | JNK3 | >10 | JNK cell-based assay | [2] |
II. Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-Based Kinase Inhibitor Core from a Halogenated Aniline
This protocol outlines a general synthetic route analogous to the initial steps in the synthesis of Gefitinib, demonstrating the utility of a halogenated aniline as a key starting material.
Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)quinazoline intermediate.
Materials:
-
3-Chloro-4-fluoroaniline
-
4-Hydroxyquinazoline
-
Thionyl chloride (SOCl2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous isopropanol
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Chlorination of Quinazoline: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinazoline (1 equivalent) in thionyl chloride (5-10 equivalents). Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Coupling Reaction: Dissolve the crude 4-chloroquinazoline in anhydrous isopropanol. In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous isopropanol.
-
Reaction and Precipitation: Add the 3-chloro-4-fluoroaniline solution dropwise to the 4-chloroquinazoline solution at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, 4-(3-chloro-4-fluoroanilino)quinazoline, will often precipitate from the solution. Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant purified target kinase (e.g., EGFR, JNK3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
Substrate peptide and ATP solution (at or near the Km for ATP)
-
Initiate the reaction by adding the target kinase enzyme.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
References
Troubleshooting & Optimization
minimizing over-bromination in the synthesis of 2,4-dibromo-3-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-dibromo-3-fluoroaniline, with a specific focus on minimizing over-bromination and other side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is producing a significant amount of 2,4,6-tribromo-3-fluoroaniline and other polybrominated byproducts. What is causing this lack of selectivity?
A1: This is a frequent challenge when brominating anilines. The primary cause is the strong activating nature of the amino group (-NH₂). This group donates electron density to the aromatic ring, making it highly reactive towards electrophilic substitution.[1][2] This high reactivity leads to the rapid addition of multiple bromine atoms at the available ortho and para positions, resulting in over-bromination.[2][3]
Q2: How can I control the reaction to prevent over-bromination and favor the desired 2,4-dibromo product?
A2: The most effective strategy to control the high reactivity of the aniline is to temporarily protect the amino group.[1][2] This is commonly achieved by converting the amino group into an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride.[2][4] The resulting N-(3-fluorophenyl)acetamide is less activated. The acetyl group moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance, which tempers the ring's reactivity and allows for more controlled, stepwise bromination.[3][4] After the bromination step, the acetyl group can be easily removed by hydrolysis to yield the target aniline.[2]
Q3: I have protected the amino group, but I am still observing byproducts. How can I further optimize the reaction for better selectivity?
A3: While protection is a crucial first step, other reaction parameters can be fine-tuned to enhance selectivity:
-
Stoichiometry of the Brominating Agent: Carefully control the molar equivalents of the brominating agent. Use of a slight excess (e.g., 2.05-2.1 equivalents) is often necessary to drive the reaction to completion, but a large excess will promote the formation of over-brominated products.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity.[2] Performing the bromination at 0-5°C can help minimize the formation of unwanted isomers and polybrominated species.[2]
-
Choice of Solvent: The solvent can influence selectivity. Glacial acetic acid is a common choice for brominating acetanilides.[2] Less polar solvents like carbon disulfide (CS₂) can sometimes reduce the rate of reaction and the availability of the electrophile, potentially improving selectivity, though this is less common for dibromination.[3]
-
Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated rings.[5][6]
Q4: Are there alternative synthetic methods that avoid the protection-deprotection steps while maintaining high selectivity?
A4: Yes, modern catalytic methods offer alternatives for the regioselective bromination of anilines. One promising approach involves using copper catalysts, such as copper(II) sulfate (CuSO₄) or copper(II) bromide (CuBr₂).[7][8] These methods can enable direct bromination of the free aniline with high regioselectivity under mild conditions, often using sodium bromide (NaBr) as the bromine source.[7] Using ionic liquids as solvents in conjunction with copper halides has also been shown to achieve high yields and para-selectivity.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the directing effect of the fluorine and amino groups in the bromination of 3-fluoroaniline?
A1: The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. In 3-fluoroaniline, the powerful activating effect of the amino group dominates, directing incoming electrophiles (bromine) to the positions ortho and para to it (positions 2, 4, and 6). The fluorine at position 3 will sterically hinder and electronically disfavor substitution at position 2 to some extent, but the combined directing effects strongly favor substitution at positions 4 and 6, leading to the potential for over-bromination to the 2,4,6-tribromo product.
Q2: Can I use molecular bromine (Br₂) directly on 3-fluoroaniline without a protecting group?
A2: Direct bromination of 3-fluoroaniline with molecular bromine is highly likely to result in a mixture of polybrominated products, predominantly 2,4,6-tribromo-3-fluoroaniline, due to the high activation of the ring by the amino group.[1][3] This approach is not recommended if the desired product is this compound, as purification would be extremely challenging.
Q3: How is the acetyl protecting group typically removed after the bromination step?
A3: The acetyl group is typically removed by acid or base-catalyzed hydrolysis. A common laboratory procedure involves heating the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid. This cleaves the amide bond, regenerating the free amino group and yielding the final product.
Q4: What analytical techniques are best for monitoring reaction progress and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product during the reaction. For final product analysis and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the desired product and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) is essential for structural confirmation of the final this compound.
Data Presentation
Table 1: Effect of Amino Group Protection on Bromination Selectivity
| Starting Material | Brominating Agent | Condition | Major Product | Over-bromination |
| Aniline | Bromine Water | Uncontrolled | 2,4,6-Tribromoaniline | High[1][3] |
| Acetanilide | Bromine in Acetic Acid | Controlled | 4-Bromoacetanilide | Low[2][4] |
| 3-Fluoroaniline | Molecular Bromine | Uncontrolled | 2,4,6-Tribromo-3-fluoroaniline | High |
| N-(3-fluorophenyl)acetamide | NBS / Br₂ | Controlled | N-(2,4-dibromo-3-fluorophenyl)acetamide | Minimized |
Table 2: Influence of Reaction Conditions on Bromination of Acetanilides
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Temperature | 25-30°C | Potential for increased byproducts | 0-5°C | Higher selectivity for desired isomer[2] |
| Bromine (eq.) | >2.5 equivalents | Increased risk of tribromination | 2.05-2.1 equivalents | Optimized for dibromination |
| Catalyst | None (standard) | Standard reactivity | CuSO₄ / NaBr | Potential for direct, selective bromination[7] |
Experimental Protocols
Protocol 1: Synthesis via Protection-Bromination-Deprotection
Step 1: Acetylation of 3-fluoroaniline
-
In a flask equipped with a stirrer, add 3-fluoroaniline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) while stirring. The reaction is often exothermic.
-
After the initial exotherm subsides, heat the mixture gently (e.g., at 50°C) for 30 minutes to ensure complete reaction.[2]
-
Pour the warm mixture into ice-cold water to precipitate the N-(3-fluorophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(3-fluorophenyl)acetamide
-
Dissolve the dried N-(3-fluorophenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise, maintaining the low temperature and stirring.
-
After the addition is complete, allow the reaction to stir at a low temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench excess bromine, then neutralize carefully.
-
Collect the precipitated N-(2,4-dibromo-3-fluorophenyl)acetamide by filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(2,4-dibromo-3-fluorophenyl)acetamide
-
Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed Direct Bromination (Alternative Method)
-
To a suspension of CuSO₄·5H₂O (0.25 eq) in a mixture of acetonitrile and water, add 3-fluoroaniline (1.0 eq) and stir for 15 minutes at room temperature.[7]
-
Add sodium bromide (NaBr) (2.2 eq).[7]
-
Cool the mixture to 0-7°C and add sodium persulfate (Na₂S₂O₈) (1.4 eq) portion-wise.[7]
-
Stir the mixture at a low temperature for 2 hours and then at room temperature overnight.[7]
-
Quench the reaction by adding sodium thiosulfate.[7]
-
Adjust the pH to ~9 with aqueous NaOH.[7]
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.[7]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for minimizing over-bromination.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Technical Support Center: Synthesis of 2,4-Dibromo-3-fluoroaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-dibromo-3-fluoroaniline synthesis. The information is compiled from established chemical literature and patents, focusing on practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and logical starting material is 3-fluoroaniline. The synthesis would typically proceed via a two-step electrophilic bromination, first at the position para to the activating amino group (C4) and subsequently at one of the ortho positions (C2 or C6). Due to the directing effects of the amino and fluoro groups, careful control of reaction conditions is necessary to achieve the desired 2,4-dibromo isomer.
Q2: I am getting a low yield of the desired this compound. What are the likely causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the second bromination step.
-
Formation of byproducts: Over-bromination to form 2,4,6-tribromo-3-fluoroaniline or the formation of other dibromo isomers can significantly reduce the yield of the target compound.
-
Sub-optimal brominating agent: The choice and stoichiometry of the brominating agent are critical. Stronger brominating agents or an excessive amount can lead to polysubstitution.
-
Poor work-up and purification: The product may be lost during extraction, washing, or purification steps.
Q3: How can I control the regioselectivity of the bromination to favor the 2,4-dibromo isomer?
Controlling regioselectivity is crucial. The amino group is a strong activating group and directs ortho and para. The fluorine atom is a deactivating group but also an ortho, para director. To favor the 2,4-dibromo product from 3-fluoroaniline:
-
Stepwise Bromination: A stepwise approach is recommended. First, monobromination at the C4 position, which is sterically less hindered and electronically favored by the amino group. This would yield 4-bromo-3-fluoroaniline. The subsequent bromination would then be directed to the C2 or C6 position.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the reaction compared to molecular bromine (Br₂).
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the selectivity. Non-polar solvents and lower temperatures generally favor kinetic control and can lead to higher selectivity.
Q4: What are the common side products I should expect, and how can I minimize their formation?
Common side products include:
-
Monobrominated isomers: 2-bromo-3-fluoroaniline and 4-bromo-3-fluoroaniline (if the reaction does not go to completion).
-
Other dibrominated isomers: 2,6-dibromo-3-fluoroaniline.
-
Tribrominated product: 2,4,6-tribromo-3-fluoroaniline.
To minimize their formation:
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent. For the second bromination step, using slightly more than one equivalent of the brominating agent is a good starting point.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polysubstitution.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction and stop it once the desired product is maximized.
Q5: What are the recommended purification methods for this compound?
Purification can typically be achieved through the following methods:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a solution of sodium thiosulfate can remove any unreacted bromine.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from isomers and other impurities. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to achieve high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently active brominating agent.2. Reaction temperature is too low.3. Catalyst (if used) is inactive or absent. | 1. Consider using a more reactive brominating agent (e.g., Br₂ with a Lewis acid catalyst) or activating the current one (e.g., NBS with an acid catalyst).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure the catalyst is fresh and added in the correct amount. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high.2. Brominating agent is too reactive or added too quickly.3. Incorrect solvent polarity. | 1. Lower the reaction temperature to favor the formation of the thermodynamically more stable product.2. Use a milder brominating agent (e.g., NBS) and add it portion-wise or as a solution over an extended period.3. Experiment with different solvents. A less polar solvent may improve selectivity. |
| Significant amount of over-bromination (tribromo product) | 1. Excess of brominating agent.2. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent to be close to the theoretical amount.2. Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. |
| Product is an inseparable mixture of isomers | 1. The directing effects of the substituents lead to a mixture of isomers.2. The purification method is not effective. | 1. Modify the reaction conditions (temperature, solvent, catalyst) to favor one isomer.2. Optimize the column chromatography conditions (e.g., try a different solvent system, use a longer column, or a finer silica gel). Consider High-Performance Liquid Chromatography (HPLC) for small-scale separations. |
| Difficulty in isolating the product after work-up | 1. Product is soluble in the aqueous phase.2. Emulsion formation during extraction.3. Product is volatile. | 1. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.2. Add a small amount of a different organic solvent or brine to break the emulsion. Centrifugation can also be effective.3. Use a rotary evaporator at a lower temperature and higher pressure to remove the solvent. |
Experimental Protocols
Step 1: Synthesis of 4-bromo-3-fluoroaniline
This protocol is adapted from the bromination of 3-fluoroaniline.
-
Reagents and Materials:
-
3-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in DMF or MeCN in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in DMF or MeCN to the cooled solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-bromo-3-fluoroaniline. A reported yield for this transformation is approximately 90%.[1]
-
Step 2: Synthesis of this compound
This second bromination step requires careful control to favor substitution at the C2 position.
-
Reagents and Materials:
-
4-bromo-3-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (catalytic amount)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Water
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-bromo-3-fluoroaniline (1 equivalent) in DCM or MeCN.
-
Add a catalytic amount of sulfuric acid.
-
Cool the mixture to 0 °C.
-
Slowly add NBS (1.05 equivalents) in portions.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by adding saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate this compound.
-
Data Presentation
Table 1: Comparison of Bromination Methods for Fluoroaniline Derivatives
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |
| 3-Fluoroaniline | CuBr₂ | THF | 4-Bromo-3-fluoroaniline | 90 | [1] |
| 2-Fluoroaniline | Br₂ | Tetrabutylammonium bromide / Methylene chloride | 4-Bromo-2-fluoroaniline | 97 | [2] |
| 2-Nitroaniline | NaBr / Na₂S₂O₈ | CuSO₄·5H₂O / MeCN:H₂O | 4-Bromo-2-nitroaniline | 97 | [3] |
| 3,5-Difluoro-4-iodoaniline | NBS | - | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | Good | [4] |
Visualizations
Experimental Workflow: Two-Step Synthesis of this compound
References
Technical Support Center: Purification of 2,4-dibromo-3-fluoroaniline by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-dibromo-3-fluoroaniline using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues you may encounter during your experiments.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using traditional silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
The selection of an appropriate mobile phase is critical for good separation. This is typically determined by running several small-scale tests on a Thin Layer Chromatography (TLC) plate.
-
A common starting solvent system for compounds of this nature is a mixture of hexane and ethyl acetate.[1]
-
To counteract the basicity of the aniline, which can cause streaking on the silica gel, it is highly recommended to add a small amount of triethylamine (TEA) to the eluent (typically 0.1-1%).[1][2]
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[1][2]
3. Column Packing (Wet Slurry Method):
-
Begin by placing a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1][3][4]
-
In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[3][4]
-
Once the silica has settled, add another thin layer of sand to the top to prevent disruption of the silica bed when adding the sample and eluent.[3][4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer, being careful not to let the column run dry.[1][3]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica bed.
-
For samples that are not readily soluble in the mobile phase, a "dry loading" technique can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the polarity determined from your TLC analysis.
-
Apply gentle, positive pressure to achieve a steady flow rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).[3][4]
-
The progress of the separation can be monitored by analyzing the collected fractions with TLC.[1]
6. Product Isolation:
-
Once the fractions containing the pure product have been identified, they can be combined.
-
The solvent is then removed, typically using a rotary evaporator, to yield the purified this compound.[1]
Data Presentation
The following tables summarize the key parameters for the purification of halogenated anilines by column chromatography. Please note that these are representative values and may need to be optimized for your specific experimental conditions.
Table 1: TLC and Column Chromatography Parameters for a Representative Halogenated Aniline
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh)[1] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1) with 0.1-1% Triethylamine (TEA)[1][2] |
| Target Rf Value | 0.2 - 0.4[1][2] |
| Sample Loading | Wet or Dry Loading[2] |
| Elution | Isocratic or Gradient |
| Monitoring | TLC with UV visualization[1] |
Table 2: Expected Outcomes for a Typical Purification
| Parameter | Expected Result |
| Purity (Post-Column) | >95% (as determined by GC or HPLC) |
| Yield | 70-90% (dependent on crude purity and separation efficiency) |
| Appearance | White to off-white crystalline solid |
Troubleshooting Guides and FAQs
This section is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: My purified product is still showing impurities on the TLC plate. What went wrong?
A1: This is a common issue and can be caused by several factors:
-
Inappropriate Mobile Phase: The polarity of your eluent may not be optimal for separating your product from the impurities. Try adjusting the ratio of your polar and non-polar solvents. A shallower gradient or even isocratic elution might be necessary for closely related impurities.[2]
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.[2]
-
Column Channeling: If the column is not packed uniformly, channels can form, leading to inefficient separation. Ensure the silica gel is packed as a uniform slurry without any air bubbles.[3][4]
Q2: The aniline compound is streaking or "tailing" on my TLC plate and column. How can I prevent this?
A2: Tailing is a frequent problem when purifying basic compounds like anilines on acidic silica gel.[2]
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1%). The TEA will neutralize the acidic sites on the silica gel, allowing the aniline to elute more symmetrically.[1][2]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina, which is available in acidic, neutral, and basic forms, can be a good alternative for the purification of basic compounds.[4]
Q3: My product is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A3: This suggests that your compound is very strongly adsorbed to the stationary phase.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can try adding a small amount of a more polar solvent like methanol.
-
Compound Decomposition: It is possible that your compound is decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If decomposition is suspected, switching to a more neutral stationary phase like alumina is recommended.
Q4: How can I visualize the spots on my TLC plate if my compound is not colored?
A4: Since this compound is an aromatic compound, it should be UV-active. You can visualize the spots on a TLC plate that has a fluorescent indicator by using a UV lamp. The compound will appear as a dark spot on a fluorescent green background.[1]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Purification of 2,4-dibromo-3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 2,4-dibromo-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound?
A1: During the synthesis of this compound, particularly through electrophilic bromination of 3-fluoroaniline, several positional isomers can be formed as byproducts. The most common isomeric impurities are other dibromo-fluoroaniline isomers. The specific isomers and their ratios will depend on the synthetic route and reaction conditions. Potential isomers include:
-
2,6-dibromo-3-fluoroaniline
-
3,5-dibromo-3-fluoroaniline
-
Other positional isomers of dibromo-fluoroaniline
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for removing isomeric impurities from this compound are recrystallization and column chromatography (including HPLC). The choice of method depends on the level of purity required, the quantity of material to be purified, and the specific isomeric impurities present. For analytical purposes and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate this compound from its isomers, allowing for quantification of purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can provide structural information and help in identifying the presence of isomers.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Cause: The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent to reduce the saturation.
-
Ensure a slow cooling rate to promote crystal formation over oiling. An insulated container can be used.
-
Problem: No crystal formation after cooling.
-
Cause: The solution may not be sufficiently saturated, or nucleation has not initiated.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a seed crystal of pure this compound.
-
If the compound is too soluble, partially evaporate the solvent to increase the concentration.
-
If using a mixed solvent system, add more of the anti-solvent dropwise.
-
Problem: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Column Chromatography (HPLC)
Problem: Poor separation of isomeric peaks.
-
Cause: The mobile phase composition or the stationary phase is not optimal for separating compounds with very similar polarities.
-
Solution:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient may improve resolution.
-
Change the stationary phase: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for halogenated aromatic compounds.[5]
-
Adjust the pH of the mobile phase: Modifying the pH with additives like formic acid or phosphoric acid can alter the retention characteristics of the aniline isomers.[6]
-
Problem: Tailing of the aniline peaks.
-
Cause: Interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Lowering the pH of the mobile phase can protonate the aniline, which may reduce tailing in some cases.
-
Quantitative Data Presentation
The following table summarizes illustrative data on the purification of a crude sample of this compound using different methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Isomeric Impurity Removed |
| Recrystallization (Ethanol/Water) | 85.2 | 97.5 | 75 | 2,6-dibromo-3-fluoroaniline |
| Flash Chromatography (Silica Gel) | 85.2 | 98.8 | 60 | 2,6-dibromo-3-fluoroaniline |
| Preparative HPLC (C18 Column) | 98.8 | >99.9 | 80 | Minor positional isomers |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a general procedure for purifying halogenated anilines.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, place the flask in an ice bath once crystals have started to form.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: HPLC Method for Purity Analysis
This protocol is a starting point for the analysis of halogenated aniline isomers.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: General experimental workflows for purification and analysis.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2,4-dibromo-3-fluoroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki coupling of 2,4-dibromo-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening experiments involving dihalogenated anilines, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For substrates that are particularly challenging or where regioselectivity is a concern, a slightly higher initial loading of up to 5 mol% may be beneficial to ensure the reaction proceeds.[1] Subsequent optimization can then be performed to reduce the catalyst loading for improved cost-effectiveness and lower residual palladium levels in the product.
Q2: Which bromine atom on this compound is expected to react first?
A2: In the Suzuki coupling of dihalogenated aromatic compounds, the site of oxidative addition by the palladium catalyst is influenced by both electronic and steric factors. For this compound, the bromine at the 4-position is generally more reactive than the bromine at the 2-position. This is due to the steric hindrance from the adjacent aniline group and the electronic effects of the substituents. However, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q3: How does the choice of ligand affect the optimal catalyst loading and regioselectivity?
A3: The ligand plays a critical role in stabilizing the active palladium catalyst and influencing its reactivity and selectivity.
-
Bulky, electron-rich phosphine ligands , such as XPhos, SPhos, or other Buchwald-type ligands, can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity, especially with less reactive aryl halides.[2]
-
The palladium-to-ligand ratio can also influence the regiochemical outcome in the coupling of dihalogenated compounds. It is a key parameter to consider during optimization.
Q4: What are the signs of suboptimal catalyst loading?
A4: Key indicators of suboptimal catalyst loading include:
-
Low reaction yield or incomplete conversion of the starting material.
-
Formation of significant amounts of side products , such as homocoupled products.
-
Catalyst decomposition , often visually indicated by the formation of palladium black. This suggests the active Pd(0) species is agglomerating and precipitating out of the solution.
Q5: Can increasing the catalyst loading always improve the yield?
A5: Not necessarily. While a higher catalyst loading can sometimes increase the reaction rate, excessively high concentrations can lead to the formation of side products and complicate purification due to high levels of residual catalyst. Optimization is key to finding the most efficient catalyst concentration that maximizes yield without promoting unwanted side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated. 2. Suboptimal Ligand: The chosen ligand is not suitable for this specific substrate. 3. Incorrect Base: The base may be too weak or not soluble enough to facilitate transmetalation. 4. Low Temperature: The reaction may require more thermal energy to proceed at an adequate rate. | 1. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. Use freshly prepared or high-quality pre-catalysts. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). For ortho-substituted anilines, specific catalysts like CataCXium® A palladacycle have shown effectiveness.[3] 3. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. 4. Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C. |
| Formation of Side Products (e.g., Homocoupling) | 1. High Catalyst Loading: Excess catalyst can promote side reactions. 2. Presence of Oxygen: Traces of oxygen can lead to homocoupling of the boronic acid. | 1. Reduce the catalyst loading in a stepwise manner (e.g., from 5 mol% to 3 mol%, then 1 mol%). 2. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. |
| Protodeboronation (Loss of Boronic Acid) | 1. Unstable Boronic Acid: Some boronic acids are prone to hydrolysis, especially at elevated temperatures and in the presence of a strong base. | 1. Use the corresponding boronic ester (e.g., a pinacol ester), which is generally more stable. Alternatively, use a milder base like KF or perform the reaction at a lower temperature if possible. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated. This can be caused by high temperatures, impurities, or the presence of oxygen. | 1. Ensure rigorous exclusion of oxygen. Purify all reagents and solvents. Consider using a more stable palladium pre-catalyst. If the problem persists at high temperatures, try to find a catalyst system that operates effectively at a lower temperature. |
| Poor Regioselectivity | 1. Inappropriate Catalyst/Ligand System: The chosen catalyst system may not provide the desired selectivity for the C4 or C2 position. | 1. The choice of ligand can significantly influence regioselectivity. Experiment with different classes of ligands (e.g., monodentate vs. bidentate phosphines) and vary the palladium-to-ligand ratio. |
Data Presentation
The following table provides a representative summary of how catalyst loading can affect the yield in a Suzuki coupling of a dihaloaniline. Note that these are illustrative values, and the optimal loading will depend on the specific boronic acid, ligand, base, and solvent used.
| Catalyst Loading (mol%) | Yield (%) | Observation |
| 0.5 | 45 | Incomplete conversion, starting material remains. |
| 1.0 | 75 | Good conversion, minor side products. |
| 2.0 | 92 | Optimal: High conversion, minimal side products. |
| 5.0 | 88 | Complete conversion, but increased homocoupling and purification challenges. |
| 10.0 | 70 | Significant side product formation and catalyst decomposition observed. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid, focusing on the optimization of catalyst loading.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF with a small amount of water)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In separate vials, prepare stock solutions of the palladium catalyst and the ligand. Add the appropriate volumes of these stock solutions to the reaction vessel to achieve the desired catalyst loading (e.g., ranging from 0.5 mol% to 5 mol%). Maintain a constant palladium-to-ligand ratio (typically 1:2) across all experiments.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the purified product to determine the yield and regioselectivity.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling optimization.
References
troubleshooting failed Buchwald-Hartwig reaction with 2,4-dibromo-3-fluoroaniline
Technical Support Center: Buchwald-Hartwig Amination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions, with a specific focus on the challenges associated with substrates like 2,4-dibromo-3-fluoroaniline.
Troubleshooting Guide
When your Buchwald-Hartwig reaction with this compound fails or provides low yields, a systematic approach to troubleshooting is essential. The following guide will walk you through potential issues and their solutions.
Initial Observation: Low or No Product Formation
If you observe little to no formation of the desired product, consider the following potential causes and solutions.
Is Your Catalyst Active?
A common failure mode in palladium-catalyzed reactions is the deactivation or decomposition of the catalyst.
-
Formation of Palladium Black: The appearance of a fine black precipitate indicates that the palladium(0) catalyst has agglomerated and fallen out of the catalytic cycle. This can be caused by excessive temperatures or the presence of oxygen.[1]
-
No Color Change: A healthy Buchwald-Hartwig reaction typically exhibits a color change to yellow or reddish-brown. If the solution remains colorless, it's possible the active Pd(0) species has not been formed from the precatalyst.[1]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction is set up under a thoroughly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Use a Pre-catalyst: Palladium pre-catalysts, such as those from the G3 and G4 generations, are often more stable and reliably generate the active catalytic species.[2]
-
Optimize Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[1] Consider lowering the reaction temperature and extending the reaction time. Typical temperatures range from 80-100°C.[2]
Have You Selected the Optimal Ligand, Base, and Solvent?
The choice of ligand, base, and solvent is critical for the success of challenging Buchwald-Hartwig reactions, particularly with electron-deficient and sterically hindered substrates.[3]
-
Ligand Selection: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[3] Ligands like XPhos, RuPhos, and BrettPhos have shown success in similar systems.[3][4]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine.[3] The choice of base can also impact functional group compatibility. For instance, NaOt-Bu is very effective but incompatible with some electrophilic functional groups, while weaker bases like K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings and longer reaction times.[5]
-
Solvent Selection: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[6][7] Poor solubility of any of the reagents can hinder the reaction.[1]
Troubleshooting Steps:
-
Screen Ligands: If your initial ligand choice is not effective, screen a panel of bulky phosphine ligands.
-
Vary the Base: Test different bases to find the optimal balance between reactivity and functional group tolerance.
-
Check Solubility: Ensure all reaction components are soluble in the chosen solvent. If not, consider a different solvent system.
Are Side Reactions Consuming Your Starting Material?
Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This side reaction results in the replacement of a bromine atom with a hydrogen atom.
-
Dimerization or Polymerization: In some cases, starting materials can react with themselves.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify any major byproducts. This can provide clues about the competing reaction pathways.
-
Adjust Reaction Conditions: The prevalence of side reactions can sometimes be minimized by adjusting the temperature, catalyst loading, or ligand.
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
alternative brominating agents for the synthesis of 2,4-dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2,4-dibromo-3-fluoroaniline, focusing on the use of alternative brominating agents to elemental bromine. Below you will find frequently asked questions, detailed troubleshooting guides, comparative data on various reagents, and full experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents for the synthesis of this compound?
A1: While elemental bromine is a powerful brominating agent, it is also highly corrosive, toxic, and difficult to handle safely due to its high vapor pressure. Alternative agents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), and others are often solids, making them easier and safer to handle. They can also offer improved regioselectivity and milder reaction conditions, potentially leading to cleaner reactions and higher yields of the desired this compound.
Q2: How can I control the regioselectivity of the bromination to obtain the 2,4-dibromo isomer?
A2: The amino group of 3-fluoroaniline is a strong activating group and an ortho-, para-director. The fluorine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated. To achieve the desired 2,4-dibromo substitution, careful control of reaction conditions is crucial. This includes the choice of brominating agent, solvent, reaction temperature, and stoichiometry. In some cases, protecting the highly activating amino group as an acetanilide can temper its directing effect and improve selectivity.
Q3: What are the most common side products in this reaction, and how can I minimize them?
A3: The most common side products are other brominated isomers (e.g., 2,6-dibromo-3-fluoroaniline, 4-bromo-3-fluoroaniline) and polybrominated products (e.g., 2,4,6-tribromo-3-fluoroaniline). Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature. The formation of undesired isomers is influenced by the choice of solvent and brominating agent. For instance, polar solvents can favor para-substitution when using NBS.[1]
Q4: My reaction is producing a dark-colored oil or solid. What is the cause and how can I purify my product?
A4: Dark coloration often indicates the presence of oxidized impurities or residual bromine. During the workup, washing the organic layer with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, will quench and remove any unreacted bromine. Subsequent purification by column chromatography is typically necessary to remove colored impurities and isolate the pure this compound. For solid products, recrystallization, potentially with the use of activated carbon, can also be effective.[2]
Experimental Workflow and Troubleshooting
The general workflow for the synthesis of this compound involves the reaction of 3-fluoroaniline with a brominating agent, followed by workup and purification. The diagram below illustrates this process.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific issues that may be encountered during the synthesis.
Issue 1: The reaction is resulting in a mixture of mono-, di-, and tri-brominated products.
-
Possible Cause: The high reactivity of the aniline ring leads to over-bromination.[3]
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. For dibromination, start with 2.0-2.2 equivalents.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and improve control.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.
-
Protecting Group: Consider protecting the amino group as an acetanilide. The acetamido group is less activating than the amino group, which can help prevent over-bromination.[3]
-
Issue 2: The major product is the 4-bromo or 2-bromo isomer, not the desired 2,4-dibromo product.
-
Possible Cause: Insufficient amount of brominating agent or reaction conditions favoring monobromination.
-
Solution:
-
Increase Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used.
-
Adjust Reaction Time and Temperature: A longer reaction time or a slight increase in temperature (while monitoring for over-bromination) may be necessary to drive the reaction to the dibrominated product.
-
Choice of Solvent: The solvent can influence regioselectivity. Experiment with different solvents (e.g., acetonitrile, dichloromethane, acetic acid) to optimize for the desired isomer.
-
Issue 3: The reaction is very slow or does not go to completion.
-
Possible Cause: The brominating agent is not sufficiently reactive under the chosen conditions, or the substrate is deactivated.
-
Solution:
-
More Powerful Reagent: Consider a more powerful brominating agent. For example, dibromoisocyanuric acid (DBI) is generally a stronger brominating agent than N-bromosuccinimide (NBS).[4]
-
Acid Catalyst: For some N-bromo reagents like NBS, the addition of a catalytic amount of a protic or Lewis acid can increase the electrophilicity of the bromine.
-
Check for Deactivation: If the reaction is run in a strongly acidic medium, the aniline can be protonated to the anilinium ion, which is deactivating. Ensure the reaction conditions are not overly acidic.[3]
-
Issue 4: Difficulty in purifying the final product.
-
Possible Cause: The product may co-elute with impurities during column chromatography, or it may be difficult to crystallize.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting isomers.
-
Recrystallization: Try different solvent systems for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate).
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a viable purification method.[2]
-
Data Presentation: Comparison of Alternative Brominating Agents
The following table summarizes key quantitative data for various alternative brominating agents. The data is based on their use in the bromination of anilines and other activated aromatic systems, as direct comparative data for the synthesis of this compound is limited.
| Brominating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Active Bromine (%) | Typical Reaction Conditions | Reported Yields (for dibromination of anilines) | Key Advantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 44.9 | Acetonitrile or DMF, 0 °C to RT | 60-85% | Solid, easy to handle, selectivity can be tuned by solvent choice. |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | 286.87 | 55.7 | Sulfuric acid or organic solvent, RT | 70-90% | Powerful brominating agent, effective for deactivated rings, high bromine content.[5] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) | C₆H₂Br₄O | 409.70 | 78.0 | Dichloromethane or acetonitrile, RT | 75-95% | High active bromine content, effective for monobromination of anilines.[6] |
| Bromide/Bromate Mixture (e.g., KBr/KBrO₃) | Varies | Varies | Varies | Aqueous acid (e.g., H₂SO₄), RT | 80-95% | Inexpensive, environmentally friendly (in situ generation of bromine).[7] |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of this compound using alternative brominating agents. These protocols are based on established procedures for the bromination of anilines and may require optimization.
Protocol 1: Using N-Bromosuccinimide (NBS)
Caption: Experimental protocol for the synthesis of this compound using NBS.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq.) in acetonitrile.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (2.1 eq.) in small portions over 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Protocol 2: Using Dibromoisocyanuric Acid (DBI)
Caption: Experimental protocol for the synthesis of this compound using DBI.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq.) in dichloromethane.
-
Reaction: Cool the solution to 0 °C. Add dibromoisocyanuric acid (1.05 eq., as both bromine atoms are reactive) in small portions over 30 minutes. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired product.
Protocol 3: Using a Bromide/Bromate Mixture
Caption: Experimental protocol for the synthesis of this compound using a bromide/bromate mixture.
Methodology:
-
Preparation: Prepare a solution of potassium bromide (5.0 eq.) and potassium bromate (1.7 eq.) in water.
-
Reaction: To this solution, add 3-fluoroaniline (1.0 eq.). Cool the mixture to 0 °C and slowly add dilute sulfuric acid dropwise with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
-
Workup: Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the crude material by column chromatography to obtain this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 6. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]
- 7. EP1575891B1 - Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions with 2,4-Dibromo-3-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2,4-dibromo-3-fluoroaniline in cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
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Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the likely causes and how can I improve it?
-
Answer: The low reactivity of this compound is primarily due to the electron-withdrawing effects of the fluorine and bromine atoms, which deactivate the aromatic ring towards oxidative addition. The aniline group itself can also coordinate to the palladium catalyst, potentially inhibiting its activity.
Recommended Actions:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be insufficient. Utilize bulky, electron-rich phosphine ligands which are known to facilitate cross-coupling of electron-deficient aryl halides. Consider screening ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) based palladium catalysts can also be effective.
-
Base Selection: The choice of base is critical. While weaker bases like K₂CO₃ are sometimes used, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation step.
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Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are generally effective. Increasing the reaction temperature (e.g., to 80-110 °C) can often overcome the activation energy barrier.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and dry, as impurities can negatively impact the reaction.
-
Issue 2: Failed Buchwald-Hartwig Amination
-
Question: I am unable to achieve a successful Buchwald-Hartwig amination with this compound. What troubleshooting steps should I take?
-
Answer: The primary challenge here is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing substituents. Standard conditions are often not robust enough for such a deactivated substrate.[1]
Recommended Actions:
-
Use Modern Ligands: Employ state-of-the-art biarylphosphine ligands like BrettPhos, RuPhos, or XPhos, which are specifically designed for challenging C-N bond formations.[1]
-
Employ a Strong, Non-Nucleophilic Base: A strong base is essential for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly the most effective choices.
-
Utilize a Well-Defined Precatalyst: To ensure the formation of a consistent and active catalytic species, use a well-defined palladium precatalyst, such as an XPhos-Pd-G3 or a similar generation catalyst.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous and inert conditions, as water can hydrolyze the catalyst and base.
-
Issue 3: Lack of Reactivity in Sonogashira Coupling
-
Question: My Sonogashira coupling with this compound and a terminal alkyne is not proceeding. How can I optimize the reaction?
-
Answer: Besides the electronic deactivation of the aryl bromide, potential side reactions like the Glaser coupling of the terminal alkyne can compete with the desired cross-coupling.
Recommended Actions:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[2][3][4][5] The choice of ligand on the palladium can be crucial; consider using more electron-rich and bulky phosphines if the standard PPh₃ fails.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and can often serve as the solvent or co-solvent.[2]
-
Copper-Free Conditions: If Glaser coupling is a significant issue, consider a copper-free Sonogashira protocol. These often require a different ligand and base combination.
-
Temperature: While many Sonogashira couplings proceed at room temperature, heating the reaction may be necessary for this deactivated substrate.[2]
-
Issue 4: Unsuccessful Heck Reaction
-
Question: I am attempting a Heck reaction with this compound and an alkene, but I am only recovering starting material. What should I try?
-
Answer: The Heck reaction is also sensitive to the electronic nature of the aryl halide.[6][7][8]
Recommended Actions:
-
Catalyst and Ligand: While ligandless conditions (e.g., using Pd(OAc)₂) can sometimes be effective, the use of phosphine ligands is often necessary. Herrmann's catalyst or Jefferey's conditions (using a phase-transfer co-catalyst) might be beneficial.
-
Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ or NaOAc is typically used.
-
Solvent: High-boiling point polar aprotic solvents like DMF, DMAc, or NMP are often required to drive the reaction to completion.
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are generally more reactive in the Heck reaction.[6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: Which of the two bromine atoms on this compound is more reactive?
-
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond is influenced by both electronic and steric factors. Generally, the C-Br bond at the 4-position (para to the aniline) might be more sterically accessible. However, the C-Br bond at the 2-position (ortho to the aniline) is flanked by both the amino and fluoro groups, which could influence its reactivity through steric hindrance or electronic effects. The relative reactivity can be dependent on the specific reaction conditions, particularly the choice of ligand. It is advisable to assume that a mixture of mono-substituted products could be formed and to optimize for selectivity if required.
-
-
Q2: Can I achieve selective mono-coupling on this compound?
-
A2: Yes, selective mono-coupling is often achievable by carefully controlling the reaction conditions. Using a 1:1 stoichiometry of the coupling partners is a starting point. Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution. The inherent difference in reactivity between the two C-Br bonds might also allow for selective coupling under specific conditions.
-
-
Q3: What are common side reactions to watch out for?
-
A3: Besides the formation of regioisomers in mono-coupling, common side reactions include:
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions).
-
Catalyst Decomposition: Formation of palladium black, indicating catalyst decomposition, can lead to a stalled reaction.
-
-
-
Q4: How does the fluorine substituent affect the reactivity?
-
A4: The fluorine atom is a strongly electron-withdrawing group, which deactivates the aromatic ring towards oxidative addition, a key step in the catalytic cycle. This makes this compound less reactive than its non-fluorinated analogue. The C-F bond itself is generally unreactive in palladium-catalyzed cross-coupling under conditions that cleave C-Br bonds.
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 90 °C |
| Reactants | Aryl Boronic Acid (1.2 eq) | Aryl Boronic Ester (1.2 eq) |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Palladium Precatalyst | XPhos-Pd-G3 (2 mol%) | RuPhos-Pd-G3 (2 mol%) |
| Base | NaOtBu (1.5 eq) | KOtBu (1.5 eq) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 110 °C | 100 °C |
| Reactants | Primary/Secondary Amine (1.2 eq) | Primary/Secondary Amine (1.2 eq) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol) and NaOtBu (1.5 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.
-
Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
preventing dehalogenation side reactions with 2,4-dibromo-3-fluoroaniline
Welcome to the technical support center for 2,4-dibromo-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dehalogenation in my palladium-catalyzed cross-coupling reaction with this compound. What are the primary causes?
A1: Dehalogenation, specifically hydrodehalogenation where a bromine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1] The primary causes include:
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Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation pathways.[1]
-
Choice of Base: Certain bases can act as hydride donors or promote mechanisms that lead to dehalogenation.
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Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1]
-
Solvent: The solvent can play a role in the reaction pathway. For instance, some solvents may be a source of protons for the dehalogenation process.
Q2: Which of the two bromine atoms on this compound is more susceptible to dehalogenation or reaction in a cross-coupling?
A2: The relative reactivity of the bromine atoms at the C-2 and C-4 positions is influenced by both electronic and steric factors. The C-2 bromine is ortho to the activating amino group and flanked by fluorine and bromine atoms, making it sterically hindered. The C-4 bromine is para to the amino group. Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated aromatic compounds, the position of oxidative addition is a key determinant of regioselectivity. For some di-substituted benzenes, achieving selective mono-arylation can be challenging.
Q3: How can I minimize dehalogenation and favor the desired cross-coupling product?
A3: To minimize dehalogenation, a systematic optimization of reaction conditions is recommended. Key strategies include:
-
Catalyst and Ligand Selection: Employing palladium catalysts with bulky electron-rich phosphine ligands can often suppress reductive dehalogenation.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. The choice of base can be critical and may require screening.
-
Solvent System: Anhydrous reaction conditions can sometimes shut down dehalogenation, but it's important to note that this may also halt the desired reaction.[2] The presence of a minimal amount of water can be crucial for the coupling reaction to proceed.[2]
-
Protecting the Amino Group: The free amino group can sometimes interfere with the catalytic cycle. Protection of the -NH2 group (e.g., as an amide or carbamate) can prevent this and may reduce dehalogenation.
Q4: My reaction is not proceeding at all. What are the potential reasons?
A4: A lack of reactivity can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivated. Ensure proper degassing of solvents and reaction mixtures to remove oxygen.
-
Inactive Catalyst System: The chosen palladium precursor and ligand combination may not be suitable for this specific substrate.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed, but be mindful that this can also increase the rate of dehalogenation.
-
Anhydrous Conditions: While intended to prevent dehalogenation, strictly anhydrous conditions can sometimes prevent the reaction from starting.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Predominant Dehalogenation Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | Bulky ligands can accelerate reductive elimination (the desired step) relative to side reactions like dehalogenation. |
| Reactive Base | Switch to a weaker or more sterically hindered base (e.g., K3PO4, Cs2CO3). | Stronger or certain types of bases can promote pathways that lead to hydrodehalogenation. |
| High Temperature / Long Reaction Time | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. | Minimizing thermal stress on the catalyst and intermediates can reduce the likelihood of side reactions.[1] |
| Protic Solvent Impurities | Use anhydrous solvents and reagents. | Water and other protic species can be a source of protons for the dehalogenation process.[2] |
Issue 2: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). Ensure rigorous degassing. | The active catalyst is the Pd(0) species. Oxygen can lead to catalyst deactivation. |
| Sub-optimal Solvent | Screen different aprotic solvents (e.g., dioxane, toluene, DMF). | Solvent can affect catalyst solubility, stability, and the overall reaction kinetics. |
| Amino Group Interference | Protect the aniline's amino group (e.g., with a Boc group). | The free amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dibromoaryl Compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the dibromoaniline (1.0 mmol), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for dehalogenation side reactions.
Caption: Competing pathways: cross-coupling vs. dehalogenation.
References
Technical Support Center: Large-Scale Synthesis of 2,4-dibromo-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the large-scale synthesis of 2,4-dibromo-3-fluoroaniline. The information is designed to help professionals overcome common challenges encountered during synthesis, purification, and analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question: My bromination reaction is producing a significant amount of 2,4,6-tribromo-3-fluoroaniline. How can I improve the selectivity for the desired dibromo product?
Answer: The formation of tribromo impurities is a classic challenge of over-bromination, which occurs because the amino group strongly activates the aromatic ring towards electrophilic substitution.[1][2] On a large scale, this is often exacerbated by poor temperature and reagent addition control.
-
Probable Cause:
-
Excess Brominating Agent: Using too much of the brominating reagent.
-
Poor Temperature Control: The bromination of anilines is highly exothermic.[3] Elevated temperatures increase reaction rates and reduce selectivity.
-
Rapid Reagent Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting multiple substitutions.
-
-
Suggested Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed for full conversion, but this should be optimized empirically.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0°C to -10°C) to moderate the reaction rate.
-
Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.
-
Solvent Choice: Using a non-polar solvent like carbon disulfide (CS2) can sometimes reduce the availability of the electrophilic bromine species compared to polar solvents.[4]
-
Question: The reaction has stalled, leaving a high percentage of 3-fluoroaniline (starting material) and 2-bromo- or 4-bromo-3-fluoroaniline (monobromo) isomers. What should I do?
Answer: Incomplete conversion is a common issue on a large scale, often related to reagent purity, stoichiometry, or reaction kinetics.
-
Probable Cause:
-
Insufficient Brominating Agent: The amount of brominating agent used was not enough to achieve disubstitution.
-
Low Reaction Temperature: While low temperatures help with selectivity, they can also slow the reaction to a point of near-stoppage if not optimized.
-
Deactivation of Brominating Agent: Moisture can consume some brominating agents.
-
-
Suggested Solutions:
-
Verify Reagent Stoichiometry: Ensure that at least two equivalents of the brominating agent are used per equivalent of 3-fluoroaniline.
-
Optimize Temperature Profile: Start the reaction at a low temperature for controlled initiation and then allow it to slowly warm to a slightly higher temperature (e.g., room temperature) to drive the reaction to completion.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of starting material and intermediates before quenching the reaction.
-
Question: After work-up, my crude product is a dark oil or discolored solid. How can I improve its quality?
Answer: Discoloration is typically due to the formation of oxidized impurities and colored byproducts, a common issue with aniline compounds.[5][6]
-
Probable Cause:
-
Air Oxidation: Anilines are susceptible to air oxidation, which can be accelerated by heat and light.
-
Residual Bromine: Unreacted bromine can impart a yellow or brown color.
-
Side Reactions: The highly reactive nature of the substrate can lead to minor, highly colored byproducts.
-
-
Suggested Solutions:
-
Inert Atmosphere: For large-scale reactions, running the process under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[5]
-
Quenching: During the work-up, wash the crude product with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, to neutralize and remove any excess bromine.[3]
-
Decolorization: Treat a solution of the crude product with activated carbon before recrystallization. The activated carbon will adsorb many of the colored impurities.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most direct and common route is the electrophilic dibromination of 3-fluoroaniline. The directing effects of the activating amino (-NH₂) group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro (-F) group guide the substitution pattern. The challenge lies in controlling the reaction to favor the 2,4-dibromo isomer over other possibilities.
Q2: How do I choose the right brominating agent for a large-scale reaction?
A2: The choice depends on factors like reactivity, safety, cost, and ease of handling.
-
Liquid Bromine (Br₂): Highly reactive and cost-effective, but also highly corrosive, volatile, and toxic, posing significant handling challenges on a large scale.
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for selective brominations.
-
Copper(II) Bromide (CuBr₂): Can be used for regioselective bromination of anilines, sometimes in ionic liquids, offering high yields of para-substituted products.[7]
-
Hydrobromic Acid/Oxidant: Systems like HBr with H₂O₂ can generate bromine in situ, avoiding the handling of pure liquid bromine.[8]
Q3: What are the best methods for purifying the final product on an industrial scale?
A3: For large-scale purification of solid compounds like halogenated anilines, the following methods are preferred:
-
Recrystallization: This is the most common and cost-effective method. The key is to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be effective, but decomposition may be a concern at high temperatures.
-
Chromatography: While highly effective for purification, column chromatography is generally too expensive and complex for large-scale production of intermediates, though it can be used for high-value final products.
Q4: Which analytical techniques are essential for quality control?
A4: A combination of techniques is necessary to ensure the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity and quantifying isomeric impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the chemical structure and isomeric identity of the final product.
Data Presentation
Table 1: Troubleshooting Summary for Bromination of 3-Fluoroaniline
| Problem Encountered | Probable Cause(s) | Suggested Solution(s) |
| High levels of tribromo byproduct | Excess brominating agent; High reaction temperature; Rapid reagent addition. | Reduce reagent stoichiometry; Lower reaction temperature (0°C or below); Add brominating agent slowly over time. |
| Incomplete reaction (high SM) | Insufficient brominating agent; Reaction temperature too low. | Verify stoichiometry (≥2 equivalents); Allow reaction to warm to RT after initial low-temp addition; Monitor with HPLC/TLC. |
| Formation of multiple isomers | Poor regioselectivity control. | Use a milder brominating agent (e.g., NBS); Optimize solvent and temperature conditions. |
| Dark/discolored crude product | Air oxidation; Residual bromine. | Run reaction under inert atmosphere; Wash with sodium thiosulfate during work-up; Use activated carbon before recrystallization.[5] |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on established chemical principles for aniline bromination. They must be optimized for specific large-scale equipment and safety procedures.
Protocol 1: Large-Scale Synthesis of this compound
-
Reactor Setup: Charge a suitable glass-lined reactor with 3-fluoroaniline (1.0 eq.) and a solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to between -5°C and 0°C with constant agitation under a nitrogen atmosphere.
-
Reagent Addition: Prepare a solution or slurry of N-Bromosuccinimide (NBS) (2.1 eq.) in the same solvent. Add this solution dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to quench any excess NBS and bromine.
-
Work-up: If using an organic solvent, wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine. If in acetic acid, dilute with a large volume of water to precipitate the product.
-
Isolation: Filter the precipitated solid or concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound to a clean reactor. Add a suitable solvent (e.g., ethanol/water mixture or heptane).
-
Dissolution: Heat the mixture with stirring until all the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated carbon (e.g., 1-2% w/w), and hold at temperature for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Cool the hot filtrate slowly and with gentle agitation to induce crystallization. Cool to 0-5°C to maximize the yield.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 50°C.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing purity issues in the synthesis of this compound.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,4-Dibromo-3-fluoroaniline
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dibromo-3-fluoroaniline. Due to the limited availability of experimental spectra for the target compound, this report presents predicted NMR data and compares it with the experimental data of structurally related compounds, namely 2,4-dibromoaniline and 3-fluoroaniline. This comparison offers valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation and quality control of halogenated anilines.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, alongside the experimental data for 2,4-dibromoaniline and 3-fluoroaniline. The predicted values were obtained using online NMR prediction tools.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.25 (d, J ≈ 8.8 Hz, 1H), ~6.85 (dd, J ≈ 8.8, 2.0 Hz, 1H), ~4.0 (br s, 2H) |
| 2,4-dibromoaniline (Experimental) | CDCl₃ | 7.49 (d, J=2.2 Hz, 1H), 7.03 (dd, J=8.6, 2.2 Hz, 1H), 6.75 (d, J=8.6 Hz, 1H), 3.90 (s, 2H) |
| 3-fluoroaniline (Experimental)[1] | CDCl₃ | 7.04 (m, 1H), 6.41 (m, 1H), 6.37 (m, 1H), 6.31 (m, 1H), 3.72 (s, 2H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~150 (d, J_CF ≈ 245 Hz), ~140 (d, J_CF ≈ 10 Hz), ~125 (d, J_CF ≈ 3 Hz), ~120 (s), ~115 (d, J_CF ≈ 20 Hz), ~110 (s) |
| 2,4-dibromoaniline (Experimental) | CDCl₃ | 144.1, 134.7, 123.1, 119.3, 110.8, 109.9 |
| 3-fluoroaniline (Experimental)[1] | CDCl₃ | 164.2 (d, J=242.1 Hz), 148.5 (d, J=10.9 Hz), 130.3 (d, J=10.1 Hz), 110.0 (d, J=2.6 Hz), 105.7 (d, J=21.6 Hz), 101.9 (d, J=25.2 Hz) |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar analytes. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be suitable depending on the compound's solubility.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Mass Spectrometry Analysis of 2,4-Dibromo-3-fluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2,4-dibromo-3-fluoroaniline. Due to the limited availability of direct mass spectral data for this compound, this guide leverages data from its close structural isomer, 2,4-dibromo-6-fluoroaniline, to infer and compare expected fragmentation patterns. This approach offers valuable insights for the identification and characterization of halogenated anilines in various research and development settings.
Comparative Mass Spectral Data
The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and bromine-containing fragments.
For comparison, the GC-MS data for the isomeric compound 2,4-dibromo-6-fluoroaniline is presented below. The mass-to-charge ratios (m/z) of the most abundant ions provide a reference for the expected fragmentation of this compound.
| Ion | m/z (2,4-dibromo-6-fluoroaniline)[1] | Expected m/z (this compound) | Description |
| [M]⁺ | 269 (Top Peak) | ~269 | Molecular ion containing two ⁷⁹Br isotopes. |
| [M+2]⁺ | 267 (2nd Highest) | ~271 | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. The relative intensity is expected to be approximately twice that of the [M]⁺ peak. |
| [M+4]⁺ | 271 (3rd Highest) | ~273 | Molecular ion containing two ⁸¹Br isotopes. The relative intensity is expected to be similar to that of the [M]⁺ peak. |
| [M-Br]⁺ | Not specified | ~190/192 | Fragment resulting from the loss of one bromine atom. |
| [M-HBr]⁺ | Not specified | ~189/191 | Fragment resulting from the loss of a hydrogen bromide molecule. |
| [M-Br-CO]⁺ | Not specified | ~162/164 | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |
| [C₆H₄FN]⁺ | Not specified | ~111 | Fragment corresponding to fluorophenylnitrene cation radical. |
Experimental Protocols
A general protocol for the analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol can be adapted for the specific analysis of this compound.
1. Sample Preparation [2]
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[2]
2. GC-MS Method [2]
-
Injector: Set the injector temperature to 250 °C.[2]
-
Column: Utilize a suitable capillary column, for example, a 30 m, 0.25 mm ID column with a 5% phenyl polydimethylsiloxane stationary phase.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizing Fragmentation and Workflow
To better understand the mass spectrometric analysis of this compound, the following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
FT-IR spectrum of 2,4-dibromo-3-fluoroaniline
A comprehensive guide to the spectroscopic analysis of 2,4-dibromo-3-fluoroaniline.
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound alongside other halogenated anilines. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from spectral databases.
Comparative Analysis of FT-IR Spectra
The precise structural elucidation of halogenated anilines is critical as their isomeric forms can exhibit varied chemical and biological activities. FT-IR spectroscopy is a powerful technique for identifying the functional groups and substitution patterns on the aromatic ring of these compounds.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) of Halogenated Anilines
| Vibrational Mode | This compound (Predicted) | 4-Bromo-3-fluoroaniline | 3-Bromo-4-fluoroaniline | 2,4,6-Tribromoaniline | 2-bromo-6-chloro-4-fluoroaniline |
| N-H Stretch (asymmetric/symmetric) | ~3450 / ~3350 | Data not available | Data not available | ~3200-3300 | 3444 / 3365[1] |
| Aromatic C=C Stretch | ~1610, ~1500 | Data not available | Data not available | Data not available | 1612, 1574, 1553, 1472, 1413, 1402[1] |
| C-N Stretch | ~1300 | Data not available | Data not available | Data not available | Data not available |
| C-F Stretch | ~1250 | Data not available | Data not available | N/A | Data not available |
| C-Br Stretch | ~600-550 | Data not available | Data not available | Data not available | 562 / 552[1] |
| Aromatic C-H Bending (out-of-plane) | ~850-800 | Data not available | Data not available | Data not available | Data not available |
Note: Specific peak positions for 4-bromo-3-fluoroaniline[2][3], 3-bromo-4-fluoroaniline[4][5], and 2,4,6-tribromoaniline[6][7][8] are available in their respective full spectra but are not detailed in the provided search results.
Alternative Analytical Techniques
For a comprehensive characterization of this compound, a multi-technique approach is recommended. Besides FT-IR, other powerful analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure by analyzing the chemical environment of hydrogen, carbon, and fluorine atoms.
-
Mass Spectrometry (MS) : Determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are essential for assessing the purity of the compound and for separating it from starting materials and byproducts.
Experimental Protocols
FT-IR Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for solid halogenated aniline samples.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dry the KBr thoroughly to remove any moisture. Grind 1-2 mg of the this compound sample with approximately 200 mg of KBr in the agate mortar. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel halogenated aniline such as this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. jetir.org [jetir.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4,6-Tribromoaniline(147-82-0) IR Spectrum [m.chemicalbook.com]
- 7. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenamine, 2,4,6-tribromo- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2,4-Dibromo-3-fluoroaniline and 2,4-Dichloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated anilines are indispensable building blocks. Their utility is primarily derived from the presence of halogen atoms that serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two closely related halogenated anilines: 2,4-dibromo-3-fluoroaniline and 2,4-dichloro-3-fluoroaniline. The choice between a bromo- or chloro-substituted aniline can significantly impact reaction efficiency, required catalytic systems, and overall synthetic strategy. This comparison is supported by established principles of chemical reactivity and illustrative experimental protocols.
Core Principles of Reactivity
The reactivity of halogenated anilines in common synthetic transformations is governed by a combination of electronic and steric factors. Two of the most prevalent and powerful applications of these substrates are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The strength of the C-X bond follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of the aryl halide in these reactions is inversely proportional to the bond strength, leading to a general reactivity trend of I > Br > Cl > F.[1] Therefore, This compound is expected to be significantly more reactive than 2,4-dichloro-3-fluoroaniline in reactions like Suzuki and Buchwald-Hartwig couplings. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo- derivative.
Nucleophilic Aromatic Substitution (SNAr):
In contrast to cross-coupling reactions, the reactivity in SNAr is primarily influenced by the electronegativity of the halogen and the overall electron deficiency of the aromatic ring. The rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. More electronegative halogens, like chlorine, can better stabilize this intermediate through their inductive electron-withdrawing effect. As a result, 2,4-dichloro-3-fluoroaniline may exhibit higher reactivity in SNAr reactions compared to its dibromo counterpart , particularly when the reaction site is activated by the electron-withdrawing fluorine and the other halogen.
Comparative Reactivity Data
| Reaction Type | Substrate | Typical Catalyst/Reagents | Typical Conditions | Expected Outcome |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 80-100°C, 2-12 h | Higher yield, faster reaction |
| 2,4-Dichloro-3-fluoroaniline | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos), K₃PO₄, Arylboronic acid | 100-120°C, 12-24 h | Lower yield, slower reaction, requires more specialized catalyst | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, BINAP, NaOt-Bu, Amine | 80-100°C, 4-16 h | More facile coupling |
| 2,4-Dichloro-3-fluoroaniline | Pd₂(dba)₃, BrettPhos, NaOt-Bu, Amine | 100-120°C, 18-36 h | Requires more forcing conditions and advanced ligands |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the two anilines . The conditions for the dichloro-aniline are generally more forcing.
Suzuki-Miyaura Coupling of a Dihaloaniline (Illustrative)
Objective: To couple an arylboronic acid with a dihaloaniline at the more reactive halogen position.
Materials:
-
Dihaloaniline (e.g., this compound or 2,4-dichloro-3-fluoroaniline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (2-5 mol%)
-
Base (e.g., K₂CO₃ for bromo, K₃PO₄ for chloro) (2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/Water 4:1) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the dihaloaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C for the dibromo-aniline, 110°C for the dichloro-aniline) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of a Dihaloaniline (Illustrative)
Objective: To couple a primary or secondary amine with a dihaloaniline.
Materials:
-
Dihaloaniline (e.g., this compound or 2,4-dichloro-3-fluoroaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, BrettPhos for chloro) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dihaloaniline, palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture to the appropriate temperature (e.g., 90°C for the dibromo-aniline, 110°C for the dichloro-aniline) with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 2,4-dichloro-3-fluoroaniline as a synthetic intermediate should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the dibromo-aniline is the more reactive and preferred substrate, likely leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the dichloro-aniline may offer enhanced reactivity. The provided protocols and principles should serve as a valuable resource for researchers in designing and optimizing their synthetic routes involving these versatile building blocks.
References
A Comparative Analysis of the Electronic Effects of Fluorine and Bromine on the Aniline Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of fluorine and bromine substituents on the aniline ring. Understanding these effects is crucial for tuning the physicochemical properties of aniline derivatives, which are pivotal building blocks in medicinal chemistry and materials science. This document presents experimental data on the basicity (pKa), Hammett substituent constants, and spectroscopic characteristics (NMR and IR) of fluoroanilines and bromoanilines, alongside detailed experimental protocols for their determination.
Introduction to Electronic Effects
The introduction of a halogen substituent to the aniline ring significantly alters its electronic properties through a combination of inductive and resonance effects. The interplay of these effects modulates the electron density on the nitrogen atom and the aromatic ring, thereby influencing the molecule's basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution reactions.
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bond network. This deactivating effect decreases with distance from the substituent.
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions. This activating effect is generally weaker for halogens compared to other activating groups.
Fluorine, being the most electronegative element, exerts a strong -I effect. Bromine is less electronegative but more polarizable, influencing both inductive and resonance effects differently.
Quantitative Comparison of Electronic Effects
The following tables summarize key experimental data that quantify the electronic influence of fluorine and bromine at the ortho, meta, and para positions of the aniline ring.
Table 1: Comparison of pKa Values and Hammett Constants
The pKa value of the anilinium ion is a direct measure of the basicity of the aniline derivative. A lower pKa indicates a weaker base, signifying greater electron withdrawal from the amino group. Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Compound | pKa of Conjugate Acid | Hammett Constant (σm) | Hammett Constant (σp) |
| Aniline | 4.63 | 0.00 | 0.00 |
| o-Fluoroaniline | 3.20 | - | - |
| m-Fluoroaniline | 3.51 | 0.34 | - |
| p-Fluoroaniline | 4.65 | - | 0.06 |
| o-Bromoaniline | 2.53 | - | - |
| m-Bromoaniline | 3.58 | 0.39 | - |
| p-Bromoaniline | 3.86 | - | 0.23 |
Note: Hammett constants are typically not applied to ortho substituents due to the inclusion of steric effects.
Table 2: Comparison of ¹³C and ¹⁵N NMR Chemical Shifts
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of the carbon and nitrogen atoms in the aniline ring are sensitive to changes in electron density. A downfield shift (higher ppm) generally indicates a more deshielded nucleus, corresponding to lower electron density.
| Compound | ¹³C-NH₂ (δ, ppm) | ¹⁵N-NH₂ (δ, ppm) |
| Aniline | 146.7 | -325.3 |
| o-Fluoroaniline | 135.9 (d, J=10.5 Hz) | -320.1 |
| m-Fluoroaniline | 148.2 (d, J=11.0 Hz) | -324.8 |
| p-Fluoroaniline | 142.6 (d, J=1.9 Hz) | -328.7 |
| o-Bromoaniline | 144.1 | -320.5 |
| m-Bromoaniline | 147.8 | -324.9 |
| p-Bromoaniline | 145.7 | -326.1 |
Note: Chemical shifts can vary slightly depending on the solvent and reference standard used. The values presented are representative. 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.
Table 3: Comparison of IR N-H Stretching Frequencies
Infrared spectroscopy provides information about the vibrational frequencies of chemical bonds. The N-H stretching frequencies in anilines are influenced by the electron density on the nitrogen atom. A higher frequency (wavenumber, cm⁻¹) corresponds to a stronger, shorter bond, which can be correlated with changes in hybridization and electron density. Primary amines typically show two N-H stretching bands: an asymmetric (νas) and a symmetric (νs) stretch.
| Compound | Asymmetric N-H Stretch (νas, cm⁻¹) | Symmetric N-H Stretch (νs, cm⁻¹) |
| Aniline | 3481 | 3395 |
| o-Fluoroaniline | 3485 | 3400 |
| m-Fluoroaniline | 3475 | 3390 |
| p-Fluoroaniline | 3470 | 3385 |
| o-Bromoaniline | 3488 | 3397 |
| m-Bromoaniline | 3480 | 3392 |
| p-Bromoaniline | 3473 | 3381 |
Note: These values are for dilute solutions in non-polar solvents to minimize hydrogen bonding effects.
Visualization of Electronic Effects
The following diagrams illustrate the interplay of inductive and resonance effects and outline a typical experimental workflow.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a weakly basic aniline derivative.
Materials:
-
Substituted aniline (~0.01 M solution)
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
Suitable solvent (e.g., 50:50 ethanol/water)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
Procedure:
-
Preparation:
-
Accurately prepare a ~0.01 M solution of the substituted aniline in the chosen solvent.
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 25.00 mL) of the aniline solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Fill the burette with the standardized HCl titrant and record the initial volume.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant rate.
-
Add the titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a more detailed titration curve.
-
Continue adding titrant well past the equivalence point until the pH changes become small again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) and identifying the peak.
-
Determine the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Determination of Hammett Constants (σ) by UV-Vis Spectroscopy
This protocol describes a common method for determining Hammett constants by measuring the dissociation constants of a series of substituted benzoic acids, from which the substituent effects can be derived and applied to other systems like anilines.
Materials:
-
Series of meta- or para-substituted benzoic acids
-
Unsubstituted benzoic acid
-
Spectrophotometric grade solvent (e.g., a buffer solution of known pH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each substituted benzoic acid and the unsubstituted benzoic acid at a known concentration in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions with accurately known pH values bracketing the expected pKa of the benzoic acids.
-
-
Spectroscopic Measurement:
-
For each benzoic acid, prepare a series of solutions at a constant total concentration but in different pH buffers.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (HA) and basic (A⁻) forms of the benzoic acid. Often, one form absorbs significantly more at a particular wavelength.
-
-
Data Analysis:
-
At a chosen analytical wavelength where the absorbance of the acidic and basic forms differ significantly, measure the absorbance (A) of each solution at each pH.
-
The ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms can be determined using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A) where A_HA is the absorbance of the fully protonated form and A_A⁻ is the absorbance of the fully deprotonated form.
-
According to the Henderson-Hasselbalch equation, pKa = pH - log([A⁻]/[HA]).
-
Calculate the pKa for each substituted benzoic acid.
-
-
Calculation of Hammett Constant:
-
The Hammett equation is defined as: log(K/K₀) = ρσ, where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of the unsubstituted benzoic acid, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water at 25°C), and σ is the Hammett substituent constant.
-
Since pK = -log(K), the equation can be rewritten as: pK₀ - pK = σ.
-
Calculate the σ value for each substituent.
-
Conclusion
The electronic effects of fluorine and bromine on the aniline ring are a nuanced interplay of inductive and resonance contributions. Fluorine's strong inductive withdrawal generally leads to a greater decrease in basicity, particularly from the meta position. Bromine, being less electronegative, has a weaker inductive effect but a more significant resonance contribution, resulting in a less pronounced decrease in basicity compared to fluorine, especially at the para position. These substituent-induced changes are clearly reflected in the pKa values, NMR chemical shifts, and IR stretching frequencies, providing a quantitative basis for the rational design of aniline derivatives with tailored electronic properties for various applications in research and development.
A Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Dibromo-3-fluoroaniline
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the purity of 2,4-dibromo-3-fluoroaniline, a halogenated aniline derivative. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and accuracy, and the intended application. The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Quantitation based on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] | Soluble compounds in a suitable deuterated solvent. |
| Selectivity | Good, based on chromatographic retention and UV absorbance. | High, based on chromatographic retention and mass-to-charge ratio. | Very high, provides detailed structural information for unambiguous identification.[1] |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~pg-ng range | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | ~0.03 - 0.15 µg/mL[2] | ~ng-µg range | ~0.3% (w/w) |
| Precision (%RSD) | < 2%[3] | < 5% | < 1% |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 95.0% - 105.0% | 99.0% - 101.0% |
| Sample Preparation | Simple dissolution and filtration.[1] | Dilution in a volatile solvent.[4] | Accurate weighing and dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | 15 - 30 minutes per sample | 20 - 40 minutes per sample | 5 - 15 minutes per sample |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of halogenated anilines and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[2]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.[5]
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity using the area normalization method.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and definitive identification of impurities through mass spectral data.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[4]
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane.[4]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by interpreting their mass spectra.
-
Determine purity based on the relative peak areas.
-
Quantitative ¹H-NMR (q¹H-NMR) Spectroscopy Method
Quantitative NMR (qNMR) is a versatile and orthogonal method for purity evaluation that offers nearly universal detection.[8] Absolute qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[9]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve the sample and internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the purity determination of a chemical substance like this compound.
Caption: Workflow for Purity Determination of this compound.
Logical Relationship of Analytical Techniques
The diagram below illustrates the relationship between the different analytical techniques and their primary applications in purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Suzuki Coupling of Dihaloanilines for Synthetic Strategy Optimization
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Dihaloanilines are particularly valuable building blocks, offering multiple reaction sites for the strategic construction of complex molecular architectures, which is of paramount importance in drug discovery and materials science. This guide provides a comparative analysis of the Suzuki coupling reaction with different dihaloanilines, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
Performance Comparison of Dihaloanilines
The reactivity of halogens in palladium-catalyzed Suzuki coupling reactions generally follows the trend: Iodine > Bromine > Chlorine.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent difference in reactivity allows for selective and sequential functionalization of dihaloanilines.
The regioselectivity of the Suzuki coupling with dihaloanilines is influenced by both electronic and steric factors. Electron-withdrawing groups can enhance the reactivity of a nearby halogen by making the carbon atom more electrophilic. Conversely, sterically hindered positions may react more slowly. The choice of catalyst, ligand, and reaction conditions can also significantly influence the selectivity of the reaction.[2][3]
The following table summarizes representative data for the Suzuki coupling of various dihaloanilines, highlighting the influence of the halogen type and position on the reaction outcome.
| Dihaloaniline | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Dibromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 0.5 | 2,6-Bis(4-methylphenyl)aniline | 96 | [1] |
| 2,6-Dibromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 1.5 | 2,6-Bis(4-methoxyphenyl)aniline | 62 | [1] |
| 2,4-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | 1 | 4-Bromo-2-(2-thienyl)aniline | 90 | [1] |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | - | 3,5-Diaryl-1,2,4-thiadiazoles | - | [4] |
| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 2-Aryl-6-chloroquinoxalines | 23-97 | [5] |
*Note: While not anilines, these dihalo-heterocycles demonstrate the principles of selective Suzuki coupling applicable to dihaloanilines.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving haloanilines, which can be adapted for various dihaloaniline substrates.
General Procedure for Suzuki Coupling of a Dihaloaniline
This protocol provides a general method for the coupling of various aryl halides with arylboronic acids.
Materials:
-
Dihaloaniline (1 mmol)
-
Arylboronic acid (1.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the dihaloaniline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and the degassed solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated aniline.
Specific Protocol for Suzuki Coupling of an ortho-Bromoaniline[1]
This protocol details a method for the coupling of an ortho-bromoaniline substrate.
Materials:
-
ortho-Bromoaniline substrate (0.5 mmol)
-
Boronic ester (0.75 mmol)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To an oven-dried vial, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and Cs₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add 2-MeTHF via syringe.
-
Stir the reaction mixture at 70 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate for workup.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystal Structure of Halogenated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Halogenated Aniline Crystal Structures and Experimental Protocols
Halogenated anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The precise spatial arrangement of atoms within their crystal structures, dictated by subtle intermolecular forces, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comparative analysis of the X-ray crystal structures of aniline derivatives featuring bromine and fluorine substituents, providing a framework for understanding structure-property relationships in this critical class of molecules. Due to the absence of a publicly available crystal structure for 2,4-dibromo-3-fluoroaniline, this guide focuses on closely related halogenated aniline derivatives to provide analogous structural insights.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for a selection of halogenated aniline derivatives, offering a quantitative basis for structural comparison. These derivatives showcase the influence of different halogen substitutions on the crystal packing and unit cell dimensions.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 2,4-Dibromo-6-chloroaniline | C₆H₄Br₂ClN | Orthorhombic | Pnma | a = 10.965(4) Å, b = 15.814(6) Å, c = 4.0232(15) Å | [1] |
| 2,3,5,6-Tetrafluoro-4-bromoaniline | C₆H₂BrF₄N | Monoclinic | P2₁/c | a = 8.423(2) Å, b = 14.567(4) Å, c = 13.345(3) Å, β = 107.89(3)° | [2] |
| 4-Bromoaniline | C₆H₆BrN | Orthorhombic | Pnma | a = 7.725(1) Å, b = 6.058(1) Å, c = 14.856(3) Å | [3] |
| 2-(Chloromethyl)-4-fluoroaniline | C₇H₇ClFN | Orthorhombic | Pnma | To be determined | [4] |
Intermolecular Interactions: The Architects of the Crystalline World
The solid-state architecture of halogenated anilines is primarily governed by a network of non-covalent interactions, including hydrogen bonds and halogen bonds. The interplay of these forces dictates the molecular packing and ultimately the macroscopic properties of the crystalline material.
In the crystal structure of many halogenated anilines, N–H···N and N–H···X (where X is a halogen) hydrogen bonds are prevalent, often forming chains or sheets of molecules.[1][5] The presence of different halogens can introduce halogen bonding (X···N or X···X interactions), which further directs the supramolecular assembly.[2] The strength and directionality of these interactions are crucial in crystal engineering, enabling the design of materials with desired properties.[2][6]
Experimental Protocols
The determination of the X-ray crystal structure of novel halogenated aniline derivatives involves a multi-step process encompassing synthesis, crystallization, and diffraction analysis.
Synthesis of Halogenated Anilines
The synthesis of halogenated anilines typically involves the electrophilic aromatic substitution of aniline or its derivatives. For instance, the bromination of aniline can be achieved using bromine in a suitable solvent like glacial acetic acid.[7] The regioselectivity of the halogenation is directed by the activating amino group and can be controlled by the choice of reagents and reaction conditions. A general synthetic route often involves the protection of the amino group, followed by halogenation and subsequent deprotection.
Single-Crystal X-ray Diffraction (SCXRD)
Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.[2]
Visualizing Experimental and Logical Relationships
To further elucidate the processes and interactions discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-3-fluoroaniline: A Guide for Laboratory Professionals
For immediate reference, 2,4-Dibromo-3-fluoroaniline should be treated as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Proper personal protective equipment (PPE) is essential at all times. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1253889-53-0) was not publicly available at the time of this writing. The following information is compiled from the SDSs of structurally similar compounds, such as other dibromo-fluoroaniline isomers and halogenated anilines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling Protocols
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for spill cleanup.[2] |
First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Do not attempt to neutralize this chemical in the lab unless you are following a validated and approved protocol from your EHS department.
-
Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.
-
This compound is a halogenated organic compound. It should be segregated into a waste stream for halogenated organic solids or liquids, as appropriate.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the appropriate hazard pictograms (e.g., harmful/irritant).
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Arranging for Pickup :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.
-
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[1] Avoid generating dust. For larger spills, or if you are not equipped or trained to handle the cleanup, contact your institution's emergency response team or EHS department immediately.
Disposal Workflow Diagram
References
Personal protective equipment for handling 2,4-Dibromo-3-fluoroaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2,4-Dibromo-3-fluoroaniline. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, reinforcing a culture of safety and trust in laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Chemical safety goggles- Face shield (if splash risk exists)- Nitrile or neoprene gloves- Lab coat- Closed-toe shoes |
| Conducting Reactions | - Chemical safety goggles- Face shield- Chemical-resistant gloves (butyl rubber recommended for extended contact)- Chemical-resistant apron over a lab coat- Closed-toe shoes |
| Product Isolation and Purification | - Chemical safety goggles- Face shield- Chemical-resistant gloves- Lab coat- Respiratory protection (if potential for aerosol or dust generation exists)- Closed-toe shoes |
| Spill Cleanup | - Chemical safety goggles- Face shield- Heavy-duty chemical-resistant gloves- Chemical-resistant suit or apron- Respiratory protection (air-purifying respirator with appropriate cartridges)- Chemical-resistant boots |
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible.[1][2]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for safely managing this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
Caption: Workflow for handling this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.
Labeling and Storage: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials.[6]
Disposal Procedure: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office.[1][2][4][7] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
PPE Selection Decision Pathway
Choosing the correct level of personal protective equipment is a critical decision-making process based on the potential for exposure. The following diagram outlines this logical relationship.
Caption: Decision-making for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
